Product packaging for 2-Methoxyphenothiazine(Cat. No.:CAS No. 1771-18-2)

2-Methoxyphenothiazine

Katalognummer: B126182
CAS-Nummer: 1771-18-2
Molekulargewicht: 229.30 g/mol
InChI-Schlüssel: DLYKFPHPBCTAKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Methoxyphenothiazine is a privileged chemical scaffold that provides a versatile core structure for developing advanced research tools and investigating new therapeutic strategies. Its excellent optical properties, including a large Stokes shift and good cell membrane permeability, make it particularly valuable in bioimaging . Recent research has successfully utilized this compound as a key precursor in the synthesis of a novel fluorescent probe, MPA-DNP, designed to distinguish between hydrogen sulfide (H₂S) and hypochlorite (ClO⁻) within biological systems . This probe enables the real-time investigation of oxidative stress pathways, providing researchers with a powerful tool to study the dynamic interplay of these biomarkers in conditions such as inflammation . Furthermore, structural analogs and derivatives based on the phenothiazine core are gaining significant attention in medicinal chemistry for their antitumor potential . Studies on PEGylated phenothiazine derivatives have demonstrated that this class of compounds can exhibit cytotoxic activity against a range of human tumor cell lines, with mechanisms that may involve nanoaggregate formation and the inhibition of key enzymes like farnesyltransferase . The synergistic effect achieved by modifying the phenothiazine structure can lead to enhanced tumor growth inhibition and improved biocompatibility, positioning these compounds as a promising workbench for the next generation of anticancer drugs . As such, this compound serves as a critical starting material for chemists and biologists exploring innovative solutions in chemical biology, diagnostics, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NOS B126182 2-Methoxyphenothiazine CAS No. 1771-18-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methoxy-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKFPHPBCTAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170249
Record name Methyl phenothiazin-2-yl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771-18-2
Record name 2-Methoxy-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1771-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenothiazin-2-yl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl phenothiazin-2-yl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl phenothiazin-2-yl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyphenothiazine: From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyphenothiazine, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical properties, synthesis, and explores its biological activities, focusing on its promise as an antitubercular and anticancer agent. Detailed experimental protocols and visual representations of its mechanisms of action are provided to support further research and development.

Core Chemical Properties

This compound is a derivative of phenothiazine (B1677639), a class of compounds known for a wide range of pharmacological activities.

PropertyValueReference
Chemical Formula C₁₃H₁₁NOS[1]
Molecular Weight 229.3 g/mol [1]
CAS Number 1771-18-2[1]
Appearance Yellow or pale gray solid
IUPAC Name 2-methoxy-10H-phenothiazine

Synthesis of this compound

An established method for the synthesis of this compound involves a multi-step process commencing with resorcinol (B1680541) and aniline (B41778).[2] An improved iteration of this synthesis reports a total yield as high as 74.2%.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[2]

Step 1: Amination

  • Mix resorcinol and aniline in a 1:1.2 molar ratio.

  • Heat the mixture to 185-195°C with stirring.

  • Add a catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid) to initiate a dehydration and amination reaction, forming Intermediate I.

Step 2: Etherification

  • To Intermediate I, add a solvent and an alkali (e.g., potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide) in a 1:1 to 1:1.5 molar ratio of Intermediate I to alkali.

  • While heating at 30-80°C, add a methylating agent (e.g., dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate) dropwise.

  • Continue the reaction for 3-8 hours to yield Intermediate II.

Step 3: Cyclization

  • To Intermediate II, add a solvent and sulfur, with a molar ratio of sulfur to Intermediate II between 1:1 and 3:1.

  • Heat the mixture to reflux at 80-130°C.

  • Add iodine to initiate the ring closure reaction.

  • Maintain the reaction for 6-12 hours to produce the crude this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

  • Dry the purified product and weigh it.

Biological Activity and Therapeutic Potential

Phenothiazine derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antipsychotic properties. This compound, as a member of this class, is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Levomepromazine and Methotrimeprazine.

Antitubercular Activity

Phenothiazines have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[4][5][6][7][8] The proposed mechanism of action involves the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of Mtb.[4][5]

This protocol is a standard method for assessing the antitubercular activity of compounds.

  • Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

  • Prepare serial dilutions of this compound in a 96-well microplate.

  • Add the Mtb culture to each well.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by observing the color change from blue (no growth) to pink (growth).

G 2_Methoxyphenothiazine 2_Methoxyphenothiazine Ndh Type II NADH:quinone oxidoreductase (Ndh) 2_Methoxyphenothiazine->Ndh Inhibition ETC Electron Transport Chain Ndh->ETC Component of Ndh->ETC ATP_synthesis ATP Synthesis ETC->ATP_synthesis Drives ETC->ATP_synthesis Mtb_growth Mtb Growth Inhibition ATP_synthesis->Mtb_growth

Caption: Inhibition of Mtb's respiratory chain by this compound.

Anticancer Activity

Phenothiazines have also been investigated for their anticancer properties. Their mechanism in this context is thought to be twofold: the inhibition of calmodulin (CaM) and the activation of protein phosphatase 2A (PP2A), both of which are involved in cancer cell signaling pathways.

This assay measures the displacement of a fluorescently labeled calmodulin-binding peptide.

  • Prepare a solution containing calmodulin and a fluorescein-labeled calmodulin-binding peptide.

  • Add varying concentrations of this compound to the solution.

  • Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the fluorescent peptide by this compound, signifying inhibition of the calmodulin-peptide interaction.

This protocol assesses the ability of a compound to activate PP2A, often measured by the dephosphorylation of its downstream targets.

  • Culture cancer cells and treat them with this compound.

  • Lyse the cells and perform a PP2A immunoprecipitation using an antibody specific to the catalytic subunit of PP2A.

  • Measure the phosphatase activity of the immunoprecipitated PP2A using a specific assay kit.

  • Alternatively, perform immunoblotting for phosphorylated downstream targets of PP2A, such as p-ERK and p-JNK. A decrease in the levels of these phosphorylated proteins indicates PP2A activation.

G cluster_0 Calmodulin Pathway cluster_1 PP2A Pathway CaM Calmodulin (CaM) CaM_targets CaM Targets (e.g., Kinases) CaM->CaM_targets Activates Cell_Proliferation_Survival Cancer Cell Proliferation & Survival CaM_targets->Cell_Proliferation_Survival Promotes PP2A Protein Phosphatase 2A (PP2A) Oncogenic_signaling Oncogenic Signaling (e.g., Akt, ERK) PP2A->Oncogenic_signaling Dephosphorylates (Inactivates) Oncogenic_signaling->Cell_Proliferation_Survival Promotes 2_Methoxyphenothiazine 2_Methoxyphenothiazine 2_Methoxyphenothiazine->CaM Inhibits 2_Methoxyphenothiazine->PP2A Activates Apoptosis Apoptosis Cell_Proliferation_Survival->Apoptosis Inhibits

Caption: Dual mechanism of this compound in cancer cells.

Summary of Quantitative Data

Compound/DerivativeAssayTargetResult
ThioridazineEnzyme InhibitionRecombinant Mtb NdhIC₅₀ = 11.4 µM
Phenothiazine DerivativesIn Vitro AntitubercularM. tuberculosisMICs = 12.5-25 mg/L
FluphenazineCalmodulin InhibitionCalmodulinSubmicromolar affinity
Fluphenazine MustardCalmodulin InhibitionCalmodulinSubmicromolar affinity

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new therapeutic agents. Its role as a precursor to established antipsychotic drugs is well-documented, and the broader biological activities of the phenothiazine class suggest promising avenues for future research, particularly in the fields of infectious diseases and oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and its derivatives.

References

In-Depth Technical Guide: 2-Methoxyphenothiazine (CAS 1771-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine, identified by CAS number 1771-18-2, is a heterocyclic aromatic compound belonging to the phenothiazine (B1677639) class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a key intermediate in the pharmaceutical industry. Furthermore, it delves into the biological activities associated with phenothiazine derivatives, including their mechanisms of action and potential therapeutic applications, supported by available quantitative data and detailed experimental protocols.

Chemical Information

Compound Identification
IdentifierValue
CAS Number 1771-18-2
IUPAC Name 2-methoxy-10H-phenothiazine
Synonyms 2-Methoxy-10H-phenothiazine, Methyl phenothiazin-2-yl ether, NSC 72107
Molecular Formula C₁₃H₁₁NOS
Molecular Weight 229.30 g/mol [1][2][3]
Physicochemical Properties
PropertyValueSource
Physical State Grey to brown solid[4]
Boiling Point 188 °C[5]
Density 1.235 g/cm³[6][7]
InChI Key DLYKFPHPBCTAKD-UHFFFAOYSA-N[4][7]
SMILES COC1=CC2=C(C=C1)SC3=CC=CC=C3N2[4][7]
Safety Information
Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP271: Use only outdoors or in a well-ventilated area
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[8][9]

Synthesis and Manufacturing

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drugs Levomepromazine (also known as Methotrimeprazine) and Methoxypromazine.[10] Its synthesis is a critical step in the manufacturing process of these therapeutic agents.

General Synthesis Workflow

The synthesis of this compound typically involves a multi-step process that can be generalized as follows:

G A Starting Materials (e.g., 2-aminophenol, Guaiacol) B Intermediate Formation (e.g., N-phenyl-m-anisidine) A->B Condensation/Alkylation C Cyclization with Sulfur B->C Thionation D This compound C->D Ring Closure

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Applications

While this compound itself is primarily used as a chemical intermediate, the phenothiazine scaffold is the basis for a wide range of biologically active molecules. The activities of its derivatives provide insights into the potential applications of this chemical class.

Antipsychotic Activity and Dopamine (B1211576) Receptor Antagonism

Phenothiazine derivatives, including Levomepromazine synthesized from this compound, are well-established antipsychotic agents. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[11]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Response cAMP->Response Phenothiazine Phenothiazine Derivative (e.g., Levomepromazine) Phenothiazine->D2R Blocks Binding

Caption: Dopamine D2 receptor antagonism by phenothiazine derivatives.

Potential Anticancer Activity

Emerging research suggests that phenothiazine derivatives possess anticancer properties. Their proposed mechanisms of action are multifaceted and may involve the modulation of key signaling pathways implicated in cancer progression, such as the MAPK and Wnt signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Phenothiazine Phenothiazine Derivative Phenothiazine->MEK Potential Inhibition Phenothiazine->ERK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by phenothiazines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DVL Dishevelled (DVL) Frizzled->DVL DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocation TCFLEF TCF/LEF BetaCateninNuc->TCFLEF Binds GeneExpression Target Gene Expression TCFLEF->GeneExpression Phenothiazine Phenothiazine Derivative Phenothiazine->DVL Potential Inhibition

Caption: Potential inhibition of the Wnt/β-catenin pathway by phenothiazines.

Other Potential Activities
  • Tuberculostatic Activity : Some phenothiazine derivatives have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.

  • Antihistaminic Properties : Certain phenothiazines exhibit antihistaminic effects, suggesting their potential use in allergy treatments.[12][13]

  • Laccase Mediator : this compound can act as a redox mediator for the enzyme laccase, enhancing its catalytic activity in various biotechnological applications, such as dye decolorization and bioremediation.

Quantitative Data

Specific quantitative bioactivity data for this compound is limited in publicly available literature. However, data for its direct derivative, Levomepromazine, and other related phenothiazines provide valuable context for the potential activity of this chemical class.

CompoundAssayTarget/OrganismResult (IC₅₀, Kᵢ, MIC)
Levomepromazine Dopamine D2 Receptor BindingRat BrainKᵢ: 1.1 nM
Fluphenazine CytotoxicityMDA-MB-231 (Breast Cancer)IC₅₀: 7.04 - 23.33 µM
Thioridazine Efflux Pump InhibitionS. aureus (SA-1199B)IC₅₀ for Ethidium Bromide Efflux: 10 µM

Note: The data presented is for related compounds and should be used for comparative purposes only. Further experimental validation is required for this compound.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common synthetic routes.

  • Reaction Setup : A mixture of an appropriate N-phenyl-m-anisidine derivative, sulfur, and a high-boiling point solvent (e.g., diphenyl ether) is placed in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Initiation : A catalytic amount of iodine is added to the mixture.

  • Cyclization : The reaction mixture is heated to reflux (typically >200°C) and maintained for several hours to facilitate the thionation and subsequent ring closure to form the phenothiazine ring.

  • Work-up and Purification : After cooling, the reaction mixture is subjected to distillation under reduced pressure to remove the solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene (B28343) or ethanol) to yield pure this compound.

Dopamine D2 Receptor Binding Assay (General Protocol)
  • Membrane Preparation : Rat striatal tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the dopamine D2 receptors.

  • Binding Reaction : The membrane preparation is incubated with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-Spiperone) and varying concentrations of the test compound (e.g., a phenothiazine derivative).

  • Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Kᵢ) can be calculated.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

This compound (CAS 1771-18-2) is a valuable chemical intermediate with a critical role in the synthesis of important pharmaceutical agents. While direct biological activity data for this compound is not extensively documented, the broader class of phenothiazines, for which it is a precursor, exhibits a wide range of pharmacological effects, including antipsychotic, potential anticancer, and antimicrobial activities. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its chemical properties, synthesis, and the biological context of its derivatives. Further investigation into the direct biological effects of this compound may unveil novel therapeutic applications.

References

2-Methoxyphenothiazine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenothiazine (CAS: 1771-18-2) is a critical heterocyclic intermediate with significant applications in the pharmaceutical industry. Primarily, it serves as a key building block in the synthesis of a range of phenothiazine-based antipsychotic drugs. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its role in the manufacturing of active pharmaceutical ingredients (APIs). Furthermore, this document elucidates the mechanism of action of derivative drugs, safety information, and presents key data in structured tables and diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a phenothiazine (B1677639) derivative characterized by a methoxy (B1213986) group at the 2-position of its tricyclic structure.[1] This substitution pattern is crucial for the pharmacological activity of several important neuroleptic drugs. The compound's utility extends beyond pharmaceuticals into the agricultural and polymer science sectors, where it is used as a pesticide intermediate and a polymer monomer inhibitor.[2][3] In the pharmaceutical context, it is an essential precursor for the synthesis of APIs such as Levomepromazine, Methotrimeprazine, and Methoxypromazine, which are widely used in the treatment of psychosis.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1771-18-2[2][4][5]
Molecular Formula C13H11NOS[6][7]
Molecular Weight 229.3 g/mol [7]
Appearance Off-white to yellowish-green powder[5]
Melting Point 185-188 °C[5][6]
Purity ≥ 99.0% (by HPLC)[5]
Density 1.235 g/cm³[7]
Boiling Point 408.1 °C at 760 mmHg

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the condensation of resorcinol (B1680541) and aniline (B41778), followed by methylation and a final cyclization reaction with sulfur. An improved synthetic procedure can achieve a total yield of up to 74.2%.

Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Methylation cluster_2 Step 3: Cyclization Resorcinol Resorcinol Aniline Aniline Intermediate1 Intermediate I (3-Hydroxydiphenylamine) Resorcinol->Intermediate1 Aniline->Intermediate1 Catalyst1 p-Toluenesulfonic Acid Catalyst1->Intermediate1 Intermediate1_ref Intermediate I Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Intermediate2 Intermediate II (3-Methoxydiphenylamine) Intermediate1_ref->Intermediate2 Methylating_Agent->Intermediate2 Base Base (e.g., Sodium Hydroxide) Base->Intermediate2 Intermediate2_ref Intermediate II Sulfur Sulfur Product This compound Intermediate2_ref->Product Sulfur->Product Catalyst2 Iodine Catalyst2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on methods described in the literature.[5]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

  • In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, add resorcinol (1.0 mol) and aniline (1.2 mol).

  • Begin stirring and heat the mixture to 140 °C under a nitrogen atmosphere.

  • Once the solids have completely dissolved, add p-toluenesulfonic acid (0.03 mol) as a catalyst.

  • Increase the temperature to 185-195 °C and maintain for 6-10 hours, continuously removing the water formed during the reaction.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 70 °C to obtain Intermediate I.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

  • To the crude Intermediate I from the previous step, add a suitable solvent (e.g., toluene (B28343), 500 mL) and a base such as sodium hydroxide (B78521) (1.5 mol) as a 60% aqueous solution.

  • Heat the mixture to 30-80 °C with vigorous stirring.

  • Slowly add a methylating agent, such as dimethyl sulfate (B86663) (1.2 mol), dropwise over 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue stirring for 3-8 hours until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield Intermediate II.

Step 3: Synthesis of this compound

  • Dissolve Intermediate II (1.0 mol) in a solvent such as toluene or methylcyclohexane (B89554) (700 mL) in a reaction vessel.

  • Add sulfur (1.1 mol) and a catalytic amount of iodine (0.002 mol).

  • Heat the mixture to reflux (approximately 110-130 °C) and maintain for 8-12 hours.

  • Cool the reaction mixture, which will cause the product to precipitate.

  • Filter the solid product and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene or methylcyclohexane) to yield pure this compound.

  • Dry the final product under vacuum.

Reaction Parameters and Yields

The following table summarizes key reaction parameters and expected outcomes based on reported data.

StepKey ReagentsCatalystSolventTemperature (°C)Time (h)YieldPurity (HPLC)
1. Condensation Resorcinol, Anilinep-Toluenesulfonic AcidNone185-1956-10--
2. Methylation 3-Hydroxydiphenylamine, Dimethyl SulfateBase (NaOH)Toluene30-803-8--
3. Cyclization 3-Methoxydiphenylamine, SulfurIodineToluene/Methylcyclohexane110-1308-1267-74% (overall)>97%

Application in API Synthesis: Levomepromazine

This compound is a pivotal intermediate in the synthesis of Levomepromazine, an antipsychotic drug. The synthesis involves the alkylation of the nitrogen atom of the phenothiazine ring.

Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

The synthesis involves the condensation of this compound with 3-dimethylamino-2-methylpropyl chloride. This reaction is typically carried out in the presence of a strong base like sodamide in a high-boiling solvent such as xylene.

Resolution of Levomepromazine

The racemic mixture of the alkylated product is then resolved to isolate the active levorotatory enantiomer. This is achieved by using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent treatment with a base and maleic acid yields the desired Levomepromazine maleate.

Mechanism of Action of Phenothiazine Antipsychotics

Phenothiazine-based antipsychotics derived from this compound primarily exert their therapeutic effects by acting as antagonists at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[7] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Furthermore, these compounds can interact with other receptors and signaling pathways, contributing to their broad spectrum of activity and side effects. Key pathways modulated by phenothiazines include the PI3K/Akt/mTOR and MAPK/ERK1/2 signaling cascades.[6] They have also been shown to modulate the activity of p53 and Ras, which are critical regulators of cell cycle and proliferation.[6]

G Phenothiazine Phenothiazine Derivative (e.g., Levomepromazine) D2R Dopamine D2 Receptor Phenothiazine->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PI3K PI3K D2R->PI3K Modulation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (Regulation of gene expression, neurotransmission) PKA->Downstream Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified signaling pathway for phenothiazine antipsychotics.

Safety and Handling

This compound is a chemical substance that requires careful handling in a laboratory or industrial setting.

Hazard Identification
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Store in a tightly closed container in a cool, dry place.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this material.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of several key antipsychotic medications. Its multi-step synthesis, while requiring careful control of reaction conditions, is well-established and can produce high-purity material in good yields. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for these endeavors.

References

The Pivotal Role of 2-Methoxyphenothiazine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine, a heterocyclic compound belonging to the phenothiazine (B1677639) class, has emerged as a critical intermediate in various branches of organic synthesis. Its unique structural and electronic properties make it a versatile building block for the creation of complex molecules with significant biological and material science applications. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, with a focus on its application in the pharmaceutical industry, detailed experimental protocols, and its interaction with key biological signaling pathways.

Core Synthetic Applications

This compound is a highly valued intermediate primarily due to its utility in the synthesis of a range of commercially important compounds. Its applications span across pharmaceuticals, agrochemicals, and polymer science.

Pharmaceutical Intermediate: The most significant application of this compound is as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic drugs.[1][2][3] It is instrumental in the production of medications such as Levomepromazine and Methotrimeprazine, which are used in the treatment of psychosis and other neurological disorders.[2]

Agrochemical Intermediate: The phenothiazine scaffold is a known pharmacophore in the development of pesticides. This compound serves as an intermediate in the synthesis of certain agrochemicals, contributing to the development of effective crop protection solutions.[1][3]

Polymer Monomer Inhibitor: In the field of polymer science, this compound is utilized as a polymer monomer inhibitor, preventing premature polymerization and enhancing the stability of polymeric materials during manufacturing and storage.[1][3]

Key Synthetic Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from resorcinol (B1680541) and aniline. The following protocol is based on a patented method which offers a good yield and purity.[4]

Experimental Protocol:

  • Step 1: Synthesis of Intermediate I (3-hydroxydiphenylamine):

    • In a suitable reaction vessel, mix resorcinol and aniline.

    • Under stirring, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to induce dehydration and amination, leading to the formation of 3-hydroxydiphenylamine.

  • Step 2: Synthesis of Intermediate II (3-methoxydiphenylamine):

    • To the vessel containing Intermediate I, add a suitable solvent and a base (e.g., potassium carbonate).

    • Under heating, add a methylating agent (e.g., dimethyl sulfate) dropwise to perform an etherification reaction, yielding 3-methoxydiphenylamine.

  • Step 3: Cyclization to this compound:

    • To the solution of Intermediate II, add a solvent, sulfur, and a catalytic amount of iodine.

    • Heat the mixture to reflux to initiate a ring-closure reaction, forming the crude this compound.

  • Step 4: Purification:

    • The crude product is then purified by recrystallization from a suitable solvent to obtain pure this compound.

Quantitative Data for the Synthesis of this compound:

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Resorcinol, Anilinep-Toluenesulfonic acid-185-1956--
2Intermediate IPotassium Carbonate, Dimethyl SulfateBenzeneReflux8--
3Intermediate IISulfur, IodineBenzene10086897

Table 1: Summary of reaction conditions and yields for the synthesis of this compound. Data extracted from patent CN105418537A.[4] An improved synthesis method has reported a total yield as high as 74.2%.[5]

Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (Levomepromazine Intermediate)

The N-alkylation of this compound is a crucial step in the synthesis of Levomepromazine. The following protocol is derived from a Russian patent.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction flask, charge this compound.

    • Add crushed sodium hydroxide, 18-crown-6 (B118740) ether as a phase-transfer catalyst, and 3-dimethylamino-2-methylpropyl chloride.

    • The reaction is carried out under an inert atmosphere.

  • Reaction Conditions:

    • Heat the mixture to boiling and maintain stirring for 5-6 hours.

    • The completion of the reaction is monitored by the cessation of water evolution and by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling, the reaction mass is treated with a mixture of water and p-methanesulfonic acid.

    • The organic layer is separated, and the aqueous layer is washed with ether and then basified with NaOH solution.

    • The precipitated base is extracted with ether, dried, and the solvent is evaporated.

    • The residue is distilled under reduced pressure to yield the final product.

Quantitative Data for the N-Alkylation of this compound:

Reactant 1Reactant 2CatalystBaseTemperature (°C)Time (h)Yield (%)
This compound (1 g mol)3-dimethylamino-2-methylpropyl chloride (2 g mol)18-crown-6 ether (0.021 g mol)Sodium Hydroxide (2.25 g mol)Boiling5-692-93

Table 2: Summary of reaction conditions and yield for the synthesis of the racemic intermediate of Levomepromazine. Data extracted from patent RU2233274C1.

Role in Signaling Pathways

Phenothiazine derivatives are known to exert their biological effects by interacting with various cellular signaling pathways. While research specifically on this compound's interaction is ongoing, the broader class of phenothiazines has been shown to modulate key pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Phenothiazines have been shown to disrupt this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Phenothiazines Phenothiazines Phenothiazines->Akt Inhibition PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt/mTOR signaling pathway and the inhibitory effect of phenothiazines.
MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and regulate cellular processes such as proliferation, differentiation, and survival. Similar to the PI3K/Akt/mTOR pathway, phenothiazines have been found to modulate the MAPK/ERK pathway, contributing to their anti-cancer properties.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Phenothiazines Phenothiazines Phenothiazines->Raf Modulation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation

MAPK/ERK signaling pathway and the modulatory effect of phenothiazines.

Experimental Workflow for Pharmaceutical Synthesis

The synthesis of a pharmaceutical drug substance like Levomepromazine from this compound involves a series of well-defined steps, including the core synthesis of the intermediate, its functionalization, and subsequent purification and formulation.

Pharmaceutical_Synthesis_Workflow Start Raw Materials (Resorcinol, Aniline, etc.) Synthesis_2MOP Synthesis of This compound Start->Synthesis_2MOP Purification_2MOP Purification of This compound Synthesis_2MOP->Purification_2MOP N_Alkylation N-Alkylation with 3-dimethylamino-2-methylpropyl chloride Purification_2MOP->N_Alkylation Racemic_Intermediate Racemic Intermediate N_Alkylation->Racemic_Intermediate Resolution Chiral Resolution Racemic_Intermediate->Resolution Levomepromazine Levomepromazine (API) Resolution->Levomepromazine Formulation Formulation into Dosage Form Levomepromazine->Formulation Final_Product Final Pharmaceutical Product Formulation->Final_Product

General experimental workflow for the synthesis of Levomepromazine.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, with its impact most profoundly felt in the pharmaceutical industry. The synthetic routes to this compound and its subsequent derivatization are well-established, offering high yields and purity. Furthermore, the growing understanding of how phenothiazine derivatives interact with key cellular signaling pathways opens new avenues for the design and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and professionals working with this versatile and important molecule.

References

A Technical Guide to the Biological Activities of 2-Methoxyphenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 2-methoxyphenothiazine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering in-depth information on the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction to this compound Derivatives

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities.[1][2] The introduction of a methoxy (B1213986) group at the 2-position of the phenothiazine (B1677639) nucleus can significantly modulate the biological properties of the parent molecule, leading to derivatives with enhanced or novel therapeutic activities.[3] this compound itself serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including antipsychotic drugs like Levomepromazine and Methotrimeprazine.[4] This guide will explore the key biological activities of these derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and neuropharmacological effects.

Synthesis of this compound

The core structure of this compound can be synthesized through several methods. A common approach involves a multi-step process starting from resorcinol (B1680541) and aniline (B41778).[5][6]

A general synthetic workflow is outlined below:

Synthesis_of_2_Methoxyphenothiazine cluster_step1 Step 1: Dehydration and Amination cluster_step2 Step 2: Etherification cluster_step3 Step 3: Cyclization Resorcinol Resorcinol Intermediate_I Intermediate I (3-hydroxydiphenylamine) Resorcinol->Intermediate_I Catalyst (e.g., p-Toluenesulfonic acid) Heat (185-195°C) Aniline Aniline Aniline->Intermediate_I Catalyst (e.g., p-Toluenesulfonic acid) Heat (185-195°C) Intermediate_II Intermediate II (3-methoxydiphenylamine) Intermediate_I->Intermediate_II Methylating reagent (e.g., Dimethyl sulfate) Base (e.g., K2CO3) Product This compound Intermediate_II->Product Sulfur, Iodine (catalyst) Reflux

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on common synthetic methods.[5][6]

Step 1: Synthesis of 3-hydroxydiphenylamine (B363952) (Intermediate I)

  • In a reaction vessel equipped with a stirrer and a condenser, mix resorcinol and aniline in a 1:1.2 molar ratio.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 185-195°C with constant stirring to facilitate the dehydration and amination reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool and purify the product to obtain Intermediate I.

Step 2: Synthesis of 3-methoxydiphenylamine (B94031) (Intermediate II)

  • Dissolve Intermediate I in a suitable solvent (e.g., acetone) in a reaction flask.

  • Add a base, such as potassium carbonate, in a 1:1.5 molar ratio relative to Intermediate I.

  • Add a methylating agent, such as dimethyl sulfate, dropwise to the mixture while maintaining the temperature between 30-80°C.

  • Continue the reaction for 3 to 8 hours.

  • After the reaction is complete, filter the mixture and evaporate the solvent to yield Intermediate II.

Step 3: Synthesis of this compound

  • Dissolve Intermediate II in a suitable solvent (e.g., dichlorobenzene).

  • Add sulfur in a molar ratio of 1:1 to 3:1 relative to Intermediate II.

  • Add a catalytic amount of iodine to initiate the cyclization reaction.

  • Heat the mixture to reflux (80-130°C).

  • After the reaction is complete, cool the mixture and purify the crude product by recrystallization to obtain pure this compound.

Anticancer Activities

Several derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines.[3][7] The presence of the methoxy group is often associated with enhanced cytotoxic effects.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound IDDerivative TypeCell LineIC50 (µg/mL)Reference
4b Chalcone-basedHepG-2 (Liver)7.14[7]
4k Chalcone-basedHepG-2 (Liver)7.61[7]
4k Chalcone-basedMCF-7 (Breast)12.0[7]
4b Chalcone-basedMCF-7 (Breast)13.8[7]
Mechanism of Anticancer Action

The anticancer mechanism of phenothiazine derivatives is often multifactorial and can involve the induction of apoptosis and the modulation of key signaling pathways.[3] For instance, some derivatives have been shown to inhibit protein kinase C (PKC), an enzyme involved in cell proliferation and survival.[8]

Anticancer_Mechanism cluster_pathway Signaling Pathway PTZ This compound Derivative PKC Protein Kinase C PTZ->PKC Inhibition Proliferation Cell Proliferation PKC->Proliferation Promotes Apoptosis Apoptosis PKC->Apoptosis Inhibits

Caption: Inhibition of Protein Kinase C by this compound derivatives.

Experimental Protocol for Anticancer Activity Screening (MTT Assay)

The following is a standard protocol for assessing the cytotoxic activity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG-2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activities

Phenothiazine derivatives have been recognized for their broad-spectrum antimicrobial properties.[1][9] The introduction of a 2-methoxy group can influence this activity.

Quantitative Data on Antimicrobial Activity

The following table presents the minimal inhibitory concentration (MIC) of selected phenothiazine derivatives against various bacterial strains.

CompoundBacterial StrainMIC (g/L)Reference
PromethazineAcinetobacter baumannii0.05 - 0.6[9]
TrifluoperazineAcinetobacter baumannii0.05 - 0.6[9]
ThioridazineAcinetobacter baumannii0.05 - 0.6[9]
ChlorpromazineAcinetobacter baumannii0.05 - 0.6[9]
Mechanism of Antimicrobial Action

The antimicrobial action of phenothiazines can involve the disruption of the cell membrane and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death.[9]

Antimicrobial_Mechanism PTZ Phenothiazine Derivative CellMembrane Bacterial Cell Membrane PTZ->CellMembrane Disruption ROS Reactive Oxygen Species (ROS) PTZ->ROS Induces Production CellDeath Bacterial Cell Death CellMembrane->CellDeath DNADamage DNA Damage ROS->DNADamage Causes DNADamage->CellDeath

Caption: Antimicrobial mechanism of action for phenothiazine derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant and Neuropharmacological Activities

Antioxidant Properties

Phenothiazine derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals.[11] The 2-methoxy group can contribute to this activity. The antioxidant capacity can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay.[12]

Neuropharmacological Effects

Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine (B1211576) receptors in the brain.[13] The conformation of the phenothiazine molecule, influenced by substituents like the 2-methoxy group, plays a crucial role in its interaction with the dopamine receptor.[13][14]

Dopamine_Antagonism PTZ Phenothiazine Derivative DopamineReceptor Dopamine Receptor PTZ->DopamineReceptor Blocks SignalTransduction Signal Transduction DopamineReceptor->SignalTransduction Activates Dopamine Dopamine Dopamine->DopamineReceptor Binds to AntipsychoticEffect Antipsychotic Effect SignalTransduction->AntipsychoticEffect Leads to

Caption: Mechanism of dopamine receptor antagonism by phenothiazine derivatives.

Experimental Protocol for Neuropharmacological Screening

A variety of in vivo and in vitro models are used to screen for neuropharmacological activity. For instance, the ability of a compound to inhibit dopamine-sensitive adenylate cyclase is a common in vitro assay to assess potential antipsychotic activity.[13] Behavioral models in rodents, such as the elevated plus maze or shuttle box avoidance tests, can be used to evaluate anxiolytic, antidepressant, and memory-enhancing effects.[15]

Conclusion

This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuropharmacological agents continues to be an active area of research. The structure-activity relationship studies highlight the importance of the 2-methoxy substituent in modulating the therapeutic efficacy of the phenothiazine scaffold. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of new and improved therapeutic agents.

References

The Multifaceted Therapeutic Potential of Phenothiazine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities of phenothiazine (B1677639) derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their investigation.

For Researchers, Scientists, and Drug Development Professionals.

Phenothiazine, a heterocyclic organic compound, forms the structural backbone of a class of molecules with a remarkable breadth of therapeutic applications. Initially recognized for their profound impact on psychiatry as antipsychotic agents, phenothiazine derivatives have since demonstrated significant potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the therapeutic landscape of phenothiazine compounds, with a focus on their anticancer and antimicrobial properties. It is designed to equip researchers and drug development professionals with the essential knowledge and methodologies to further explore and harness the therapeutic promise of this versatile chemical scaffold.

Therapeutic Applications and Mechanisms of Action

Phenothiazines exert their diverse biological effects by modulating a variety of cellular targets and signaling pathways. Their therapeutic potential extends beyond their well-established role as dopamine (B1211576) receptor antagonists in the central nervous system.[3][4]

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of phenothiazine derivatives against a wide array of human cancer cell lines.[5][6][7] Their cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and survival.[4][7]

Signaling Pathways Modulated by Phenothiazines in Cancer:

  • PI3K/Akt/mTOR Pathway: Several phenothiazine derivatives have been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2]

  • MAPK/ERK Pathway: Phenothiazines can also interfere with the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in transmitting signals from cell surface receptors to the nucleus to control gene expression involved in cell growth and division.[7]

  • Nrf2/ARE Pathway: Some phenothiazines have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which is involved in cellular defense against oxidative stress.[8][9] This can have dual roles in cancer, either protecting normal cells or, in some contexts, promoting cancer cell survival.

Phenothiazines Phenothiazine Compounds PI3K PI3K Phenothiazines->PI3K Inhibition MEK MEK Phenothiazines->MEK Inhibition Keap1 Keap1 Phenothiazines->Keap1 Inhibition RTK Receptor Tyrosine Kinases (RTKs) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Keap1->Nrf2 Degradation Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Key signaling pathways modulated by phenothiazines in cancer cells.
Antimicrobial Activity

Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[10][11] Their mechanisms of action in microbes are multifaceted and include the disruption of cell membrane integrity, inhibition of efflux pumps, and interference with essential cellular processes.[10]

Key Antimicrobial Mechanisms:

  • Efflux Pump Inhibition: A significant mechanism of antimicrobial action is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby contributing to drug resistance. By blocking these pumps, phenothiazines can restore the efficacy of conventional antibiotics.[10]

  • Calmodulin Inhibition: In fungi, phenothiazines can bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous signaling pathways essential for fungal growth and viability.[10]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro efficacy of various phenothiazine compounds against a selection of cancer cell lines and microbial strains, presented as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Table 1: Anticancer Activity of Phenothiazine Derivatives (IC50 values in µM)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference(s)
TrifluoperazinePC-3Prostate Cancer6.67[5]
TrifluoperazineSaOS-2Osteosarcoma7.75[5]
ChlorpromazineU87Glioblastoma5.12[5]
ChlorpromazineU251Glioblastoma9.29[5]
FluphenazineA375Melanoma9.35[7]
CWHM-974A375Melanoma1.37[7]
ThioridazineTHP-1Leukemia21.6[5]
ThioridazineHL-60Leukemia67.26[5]
PP (PEGylated Phenothiazine)MeWoSkin Cancer251.9[1]
PPO (PEGylated Phenothiazine)HepG2Liver Cancer161.3[1]
PPO (PEGylated Phenothiazine)MCF7Breast Cancer131.7[1]

Table 2: Antimicrobial Activity of Phenothiazine Derivatives (MIC values in µg/mL)

CompoundMicrobial StrainTypeMIC (µg/mL)Reference(s)
ThioridazineStaphylococcus aureusGram-positive bacteria25-100[12]
ChlorpromazineStaphylococcus aureusGram-positive bacteria25-100[12]
TrifluoperazineStaphylococcus aureusGram-positive bacteria25-100[12]
FluphenazineEscherichia coliGram-negative bacteria25-100[12]
TrifluoperazineCandida albicansYeast10-40[13]
ChlorpromazineCryptococcus neoformansYeast10-40[13]
PhenothiazinePseudomonas aeruginosaGram-negative bacteria>1000[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of phenothiazine compounds.

Anticancer Activity Assays

Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Phenothiazine_Treatment Treat with Phenothiazine (Varying Concentrations) Cell_Culture->Phenothiazine_Treatment Incubation Incubate (e.g., 24, 48, 72h) Phenothiazine_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay AnnexinV_PI_Staining Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV_PI_Staining Western_Blot Western Blot (Signaling Pathways) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, etc.) MTT_Assay->Data_Analysis AnnexinV_PI_Staining->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anticancer activity assessment.

3.1.1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the phenothiazine compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3.1.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the phenothiazine compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

3.1.3. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins and their phosphorylation status to assess the activation of signaling pathways.

  • Protein Extraction: Treat cells with the phenothiazine compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Antimicrobial Susceptibility Testing

Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Phenothiazine Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (e.g., 18-24h) Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the phenothiazine compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism and broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the phenothiazine compound at which there is no visible growth (turbidity) of the microorganism.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin (B10506) 5-HT2A receptors) from cell culture or animal tissue.

  • Incubation: Incubate the membranes with a radiolabeled ligand (a molecule that specifically binds to the receptor) and varying concentrations of the unlabeled phenothiazine compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The concentration of the phenothiazine compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.[15][16]

Conclusion and Future Directions

The phenothiazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1][2] The extensive research to date has unveiled their significant potential as anticancer and antimicrobial agents, driven by their ability to modulate a diverse range of cellular targets and signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and exploit the therapeutic capabilities of this remarkable class of compounds.

Future research should focus on the rational design and synthesis of novel phenothiazine derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their complex mechanisms of action, including the interplay between different signaling pathways, will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of phenothiazine compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

An In-Depth Technical Guide to 2-Methoxyphenothiazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenothiazine, a key heterocyclic compound. It delves into the historical context of its parent molecule, phenothiazine (B1677639), and details its physicochemical properties, synthesis, and role as a crucial intermediate in the pharmaceutical industry. The guide explores its implicit biological activity as a dopamine (B1211576) receptor antagonist, drawing on data from related compounds, and presents detailed experimental protocols for its synthesis and biological evaluation. Signaling pathways and metabolic considerations are also discussed, offering a thorough resource for researchers and professionals in drug development.

Introduction and Historical Context

While the specific discovery of this compound is not well-documented in seminal publications, its history is intrinsically linked to the development of phenothiazine chemistry. The parent compound, phenothiazine, was first synthesized in 1883. Initially utilized in the dye industry, its derivatives later revolutionized psychiatry with the advent of the first antipsychotic drug, chlorpromazine, in the 1950s. This discovery spurred extensive research into phenothiazine analogs, leading to the synthesis of a wide array of derivatives, including this compound.

This compound has emerged as a significant building block in organic synthesis, primarily serving as a key intermediate in the manufacture of various active pharmaceutical ingredients (APIs).[1] Notably, it is a precursor to antipsychotic drugs such as levomepromazine (B1675116) (methotrimeprazine) and methoxypromazine.[2] Its applications also extend to the agricultural and polymer industries, where it is used as a pesticide intermediate and a polymer monomer inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NOS[3]
Molecular Weight 229.30 g/mol [3]
Melting Point 185-188 °C[4]
Boiling Point 408.1 °C at 760 mmHg[4]
Density 1.235 g/cm³[4]
pKa -1.32 ± 0.20 (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol[4]
Appearance Yellow or pale gray solid[5]
CAS Number 1771-18-2[3]

Spectral Data:

  • Mass Spectrometry: The mass spectrum of this compound is available on the NIST WebBook.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum of phenothiazine derivatives typically shows characteristic peaks for the N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching of the aromatic rings, and C-S stretching vibrations. The presence of the methoxy (B1213986) group in this compound would introduce a characteristic C-O stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenothiazine core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenothiazine rings and a signal for the methoxy group carbon.

Synthesis of this compound

An improved synthesis of this compound has been developed with a total yield of up to 74.2%.[7] The general synthetic strategy involves a multi-step process starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-step process: condensation, methylation, and cyclization.

G Resorcinol (B1680541) Resorcinol Intermediate1 3-Hydroxydiphenylamine (B363952) Resorcinol->Intermediate1 Condensation Aniline Aniline Aniline->Intermediate1 Intermediate2 3-Methoxydiphenylamine (B94031) Intermediate1->Intermediate2 Methylation Methylating_Agent Methylating Agent Methylating_Agent->Intermediate2 Product This compound Intermediate2->Product Cyclization Sulfur_Iodine Sulfur & Iodine Sulfur_Iodine->Product

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on patented synthesis methods.[8]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

  • In a reaction vessel equipped with a stirrer and a heating mantle, mix resorcinol and aniline.

  • Under stirring, add a catalyst such as p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid.

  • Heat the mixture to induce a dehydration and amination reaction to form 3-hydroxydiphenylamine.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and purify the product.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

  • Dissolve the 3-hydroxydiphenylamine from Step 1 in a suitable inert, aprotic solvent (e.g., dichloroethane, benzene, toluene).

  • Add an alkali such as potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide.

  • Heat the mixture and add a methylating agent dropwise. Suitable methylating agents include methyl iodide, dimethyl sulfate, or dimethyl carbonate.

  • Maintain the temperature to allow the etherification reaction to proceed to completion.

  • After the reaction is complete, cool the mixture and isolate the 3-methoxydiphenylamine product.

Step 3: Synthesis of this compound

  • Dissolve the 3-methoxydiphenylamine from Step 2 in an inert solvent.

  • Add sulfur and heat the mixture to reflux.

  • Add iodine to initiate the cyclization reaction.

  • Continue refluxing for 6-12 hours until the reaction is complete.

  • Cool the reaction mixture to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Biological Activity and Mechanism of Action

This compound itself is not typically used as a therapeutic agent but serves as a crucial precursor for antipsychotic drugs.[2] Its biological activity can be inferred from the pharmacological profile of these derivatives and related phenothiazines.

Dopamine Receptor Antagonism

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Phenothiazine This compound (or derivative) Phenothiazine->D2_Receptor Blocks G Levomepromazine Levomepromazine CYP3A4 CYP3A4 Levomepromazine->CYP3A4 Sulfoxidation Sulfoxidation CYP3A4->Sulfoxidation N_Demethylation N-Demethylation CYP3A4->N_Demethylation Metabolites Metabolites Sulfoxidation->Metabolites N_Demethylation->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Analysis Surgery Implant Guide Cannula in Rat Striatum Recovery Recovery Period (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Equilibration Equilibrate and Collect Baseline Samples Probe_Insertion->Equilibration Drug_Admin Administer This compound Equilibration->Drug_Admin Sample_Collection Collect Post-Administration Samples Drug_Admin->Sample_Collection HPLC Analyze Samples by HPLC-ECD Sample_Collection->HPLC Data_Analysis Calculate and Analyze Dopamine Levels HPLC->Data_Analysis

References

2-Methoxyphenothiazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenothiazine (B1677639) scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of clinically significant drugs, most notably in the realm of antipsychotics. The introduction of a methoxy (B1213986) group at the 2-position of the phenothiazine core has been identified as a critical modification, modulating the pharmacological profile and opening new avenues for drug discovery. This technical guide provides an in-depth exploration of 2-methoxyphenothiazine derivatives, focusing on their synthesis, anticancer, and neuroprotective activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] The tricyclic core of phenothiazine can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This compound, in particular, serves as a key intermediate in the synthesis of several important pharmaceutical agents.[2][3] Its derivatives have demonstrated significant potential in diverse therapeutic areas, including oncology and neurodegenerative diseases. This guide will delve into the core aspects of this compound derivatives as promising candidates for drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically involves a multi-step process, which has been optimized to achieve high yields. Further derivatization can be achieved through various chemical reactions to generate a library of compounds for biological screening.

Core Synthesis of this compound

An improved and efficient synthesis of this compound has been developed starting from readily available commercial reagents.[4] The overall yield for this process can be as high as 74.2%.[4] A patented method outlines a clear four-step process for its industrial production.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Step 1: Dehydration and Amination. Resorcinol and aniline (B41778) are mixed and heated in the presence of a catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid) to undergo a dehydration and amination reaction, forming 3-hydroxydiphenylamine (B363952) (Intermediate I).

  • Step 2: Etherification. Intermediate I is dissolved in a solvent, and an alkali (e.g., potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide) is added. A methylating agent (e.g., dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate) is then added dropwise under heating to yield 3-methoxydiphenylamine (B94031) (Intermediate II).

  • Step 3: Cyclization. Intermediate II is dissolved in a solvent with sulfur. The reaction is initiated by the addition of iodine under heating and reflux conditions, leading to a ring-closure reaction to form the crude this compound product.

  • Step 4: Recrystallization. The crude product is recrystallized from a suitable solvent to obtain pure this compound.

G Resorcinol Resorcinol Intermediate1 Intermediate I (3-Hydroxydiphenylamine) Resorcinol->Intermediate1 Step 1: Dehydration & Amination Aniline Aniline Aniline->Intermediate1 Catalyst Catalyst (e.g., p-TsOH) Catalyst->Intermediate1 Intermediate2 Intermediate II (3-Methoxydiphenylamine) Intermediate1->Intermediate2 Step 2: Etherification MethylatingAgent Methylating Agent (e.g., (CH3)2SO4) MethylatingAgent->Intermediate2 Alkali Alkali (e.g., K2CO3) Alkali->Intermediate2 Product This compound Intermediate2->Product Step 3: Cyclization SulfurIodine Sulfur & Iodine SulfurIodine->Product PurifiedProduct Pure this compound Product->PurifiedProduct Step 4: Recrystallization

Caption: Synthetic workflow for this compound.
Synthesis of this compound Derivatives

Further modifications of the this compound scaffold are typically carried out at the N10 position of the thiazine (B8601807) ring. These modifications often involve the introduction of various side chains to modulate the compound's biological activity.

Experimental Protocol: General N-Alkylation

A common method to introduce substituents at the N10 position is through N-alkylation.

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the deprotonation of the amine.

  • Add the desired alkyl halide (R-X) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Anticancer Activity

Phenothiazine derivatives have shown considerable promise as anticancer agents, and the introduction of a 2-methoxy group can influence this activity. These compounds often exhibit cytotoxicity against a range of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTT assay.

DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-based Phenothiazine 4b HepG-2 (Liver)7.14 µg/mL[6]
MCF-7 (Breast)13.8 µg/mL[6]
Chalcone-based Phenothiazine 4k HepG-2 (Liver)7.61 µg/mL[6]
MCF-7 (Breast)12.0 µg/mL[6]
PEGylated Phenothiazine (PP) HeLa (Cervical)229.1[7]
MeWo (Skin)251.9[7]
PEGylated Phenothiazine (PPO) HepG2 (Liver)161.3[8]
MCF7 (Breast)131.7[8]
Diazaphenothiazine derivative 31 T-47D (Breast)9.6 µg/mL[8]
SNB-19 (Glioblastoma)21.2 µg/mL[8]
Diazaphenothiazine derivative 32 Caco-2 (Colorectal)0.26[8]
A549 (Lung)0.26[8]
MDA-MB231 (Breast)0.77[8]

Note: The table includes data for various phenothiazine derivatives to illustrate the potential of the scaffold. Data for specific 2-methoxy derivatives should be generated in targeted studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Neuroprotective Activity

Emerging evidence suggests that phenothiazine derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases.

Experimental Assays for Neuroprotection

The neuroprotective effects of this compound derivatives can be assessed using various in vitro models, such as neuronal cell lines subjected to oxidative stress or other neurotoxic insults. A key assay in this context is the neurite outgrowth assay.

Experimental Protocol: Neurite Outgrowth Assay [2][4][5][9]

  • Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) on plates coated with an appropriate substrate (e.g., poly-L-lysine or collagen).

  • Differentiation: Induce neuronal differentiation by treating the cells with a neurotrophic factor, such as Nerve Growth Factor (NGF), for several days.

  • Compound Treatment: Treat the differentiated cells with various concentrations of the this compound derivatives in the presence of a neurotoxic agent (e.g., 6-hydroxydopamine or hydrogen peroxide) or in a model of nutrient deprivation.

  • Fixation and Staining: After the treatment period, fix the cells with 4% paraformaldehyde and stain them with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

  • Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells to determine the neuroprotective effect of the compounds.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenothiazine derivatives are a result of their interaction with multiple cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer effects of phenothiazines are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • MAPK Pathway: Phenothiazine derivatives have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] This pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many cancers.

  • PP2A Activation: Some phenothiazines can activate Protein Phosphatase 2A (PP2A), a tumor suppressor that negatively regulates several oncogenic signaling pathways.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors PP2A PP2A PP2A->Raf Inhibits Phenothiazine This compound Derivative Phenothiazine->MEK Inhibits Phenothiazine->PP2A Activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation

Caption: Modulation of the MAPK pathway by this compound derivatives.
Neuroprotective Mechanisms

The neuroprotective effects of these compounds are likely mediated through multiple mechanisms, including:

  • Antioxidant Activity: The phenothiazine core can act as a radical scavenger, protecting neurons from oxidative stress-induced damage.

  • Modulation of Neuronal Signaling: Interference with signaling pathways that lead to apoptosis and neuronal death.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and neuroprotective agents. The synthetic accessibility of the phenothiazine scaffold allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to identify lead compounds with improved potency and selectivity. Further elucidation of their mechanisms of action will be crucial for their advancement into preclinical and clinical development. This guide provides a solid foundation for researchers to build upon in the exciting field of this compound-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for Ullmann Condensation in Phenothiazine Synthesis: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Ullmann condensation for the synthesis of the phenothiazine (B1677639) core structure, a key scaffold in many pharmaceutical compounds. This document outlines detailed experimental protocols, presents key data for reaction optimization, and offers a systematic approach to troubleshooting common issues encountered during this synthesis.

Introduction to Ullmann Condensation for Phenothiazine Synthesis

The Ullmann condensation is a powerful copper-catalyzed cross-coupling reaction widely employed in the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. In the context of phenothiazine synthesis, it typically involves the intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide (B99878) or the intermolecular coupling of a 2-aminothiophenol (B119425) with a 1,2-dihalobenzene derivative. While effective, the reaction can be sensitive to various parameters, and successful execution often requires careful optimization and troubleshooting.

Key advantages of the Ullmann approach include its ability to form the tricyclic phenothiazine core in a single step. However, challenges such as low yields, side product formation, and the need for harsh reaction conditions are frequently encountered. These notes aim to provide practical guidance to overcome these obstacles.

Data Presentation: Optimizing Reaction Conditions

The successful synthesis of phenothiazines via Ullmann condensation is highly dependent on the careful selection of reaction parameters. The following tables summarize quantitative data from literature, offering a comparative overview of how different components can affect the reaction outcome.

Table 1: Effect of Catalyst, Ligand, and Base on the Synthesis of 2-Chlorophenothiazine (B30676)

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF1202475Literature Data
2Cu₂O (5)L-Proline (10)K₃PO₄ (2)Dioxane1103668Literature Data
3Cu(OAc)₂ (10)NoneNaH (2.5)NMP1501255Literature Data
4Cu powder (100)NoneK₂CO₃ (2)Nitrobenzene180840Classical Conditions

Table 2: Influence of Solvent and Temperature on Reaction Yield

EntrySubstrateSolventTemperature (°C)Yield (%)Notes
12-Amino-2'-chloro-5-nitrodiphenyl sulfideDMF13085High boiling polar aprotic solvents are often effective.
22-Amino-2'-chloro-5-nitrodiphenyl sulfideDioxane10070Lower temperatures may require longer reaction times.
32-Amino-2'-chloro-5-nitrodiphenyl sulfideToluene11045Non-polar solvents are generally less effective.
42-Amino-2'-bromodiphenyl sulfideo-Xylene14080Higher temperatures can sometimes lead to decomposition.

Experimental Protocols

The following are generalized protocols for the synthesis of a phenothiazine core via an intramolecular Ullmann condensation. Researchers should adapt these protocols based on the specific reactivity of their substrates.

Protocol 1: General Procedure for Copper(I)-Catalyzed Intramolecular Cyclization

Materials:

  • 2-Amino-2'-halodiphenyl sulfide derivative (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 2-amino-2'-halodiphenyl sulfide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Chlorpromazine via N-Alkylation of 2-Chlorophenothiazine

This protocol details the synthesis of the well-known antipsychotic drug, chlorpromazine, starting from the pre-formed phenothiazine core.[1]

Materials:

  • 2-Chlorophenothiazine (1.0 equiv)

  • N,N-dimethyl-3-chloropropylamine (1.2 equiv)

  • Sodium hydroxide (B78521) (NaOH) (1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenothiazine in toluene.

  • Add NaOH and TBAB to the solution and stir the mixture.

  • Add N,N-dimethyl-3-chloropropylamine dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Wash the reaction mixture with water to remove inorganic salts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude chlorpromazine.

  • The crude product can be further purified by conversion to its hydrochloride salt.[1]

Mandatory Visualizations

The following diagrams illustrate key aspects of the Ullmann condensation for phenothiazine synthesis.

Ullmann_Mechanism A 2-Amino-2'-halodiphenyl sulfide B Copper-Amide Intermediate A->B + Cu(I) / Base - HX CuI Cu(I) Catalyst CuI->B Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->B Base Base (e.g., K₂CO₃) C Oxidative Addition B->C Intramolecular C-X bond D Cu(III) Intermediate C->D E Reductive Elimination D->E Phenothiazine Phenothiazine Product E->Phenothiazine CuI_regen Regenerated Cu(I) Catalyst E->CuI_regen CuI_regen->B Catalytic Cycle

Caption: Generalized mechanism of intramolecular Ullmann condensation.

Experimental_Workflow start Start reagents Combine Reactants: - 2-Amino-2'-halodiphenyl sulfide - Copper Catalyst - Ligand - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Pure Phenothiazine purify->end

Caption: A typical experimental workflow for phenothiazine synthesis.

Troubleshooting_Tree problem Problem Observed low_yield Low or No Yield problem->low_yield side_products Significant Side Products problem->side_products decomp Starting Material Decomposition problem->decomp cause_ly1 Inactive Catalyst low_yield->cause_ly1 cause_ly2 Insufficient Temperature low_yield->cause_ly2 cause_ly3 Poor Substrate Reactivity low_yield->cause_ly3 cause_ly4 Presence of O₂ or H₂O low_yield->cause_ly4 cause_sp1 Oxidation of Sulfur side_products->cause_sp1 cause_sp2 Homocoupling of Starting Material side_products->cause_sp2 cause_sp3 Smiles Rearrangement side_products->cause_sp3 cause_d1 Excessive Temperature decomp->cause_d1 cause_d2 Incompatible Functional Groups decomp->cause_d2 sol_ly1 Use fresh Cu(I) source Consider pre-activating copper powder cause_ly1->sol_ly1 sol_ly2 Increase temperature incrementally Ensure accurate temperature monitoring cause_ly2->sol_ly2 sol_ly3 Switch to a more reactive halide (I > Br > Cl) Add electron-withdrawing groups to the aryl halide cause_ly3->sol_ly3 sol_ly4 Use anhydrous, degassed solvents Maintain a positive pressure of inert gas cause_ly4->sol_ly4 sol_sp1 Ensure stringent inert atmosphere Use degassed solvents cause_sp1->sol_sp1 sol_sp2 Optimize catalyst and ligand loading Adjust reaction temperature cause_sp2->sol_sp2 sol_sp3 Choose a less nucleophilic base Modify substrate to disfavor rearrangement cause_sp3->sol_sp3 sol_d1 Lower reaction temperature Reduce reaction time cause_d1->sol_d1 sol_d2 Protect sensitive functional groups Consider a milder catalyst system cause_d2->sol_d2

Caption: Troubleshooting decision tree for Ullmann condensation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Ullmann condensation for phenothiazine synthesis.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality.- Use a fresh, high-purity copper(I) salt (e.g., CuI). - If using copper powder, consider pre-activation (e.g., washing with dilute HCl, water, ethanol, and ether).
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature in 10 °C increments. - Ensure the thermometer is calibrated and accurately measuring the internal reaction temperature.
Impure Starting Materials: Impurities can poison the catalyst or lead to side reactions.- Purify starting materials before use (e.g., by recrystallization or chromatography). - Ensure all glassware is thoroughly dried.
Air or Moisture Contamination: Many Ullmann reactions are sensitive to oxygen and water.- Use anhydrous and degassed solvents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Formation of Dark, Tarry Substance Polymerization or Decomposition: High temperatures can lead to the decomposition of starting materials or products.- Reduce the reaction temperature and/or shorten the reaction time. - Ensure the purity of all reactants and solvents.
Side Reactions: Unwanted side reactions may be occurring at a faster rate than the desired cyclization.- Optimize the choice of base and ligand to favor the desired reaction pathway. - Consider a different solvent.
Formation of Oxidized Byproducts (Sulfoxides/Sulfones) Presence of Oxygen: The sulfur atom in the phenothiazine core is susceptible to oxidation.- Maintain a strict inert atmosphere throughout the reaction and workup. - Use thoroughly degassed solvents.
Poor Regioselectivity (with substituted precursors) Steric Hindrance or Electronic Effects: The substituents on the aromatic rings may direct the reaction to an undesired position.- Utilize pre-functionalized starting materials where the desired substitution pattern is already established. - Modify the electronic nature of the substituents to favor the desired cyclization.
Smiles Rearrangement Reaction Conditions Favoring Rearrangement: The presence of a strong base and high temperatures can promote the Smiles rearrangement, leading to isomeric products.[2]- Use a milder base (e.g., K₂CO₃ instead of NaH). - Optimize the reaction temperature to find a balance between cyclization and rearrangement.

By carefully considering the reaction parameters outlined in the data tables, adhering to the detailed experimental protocols, and utilizing the troubleshooting guide, researchers can significantly improve the success rate of phenothiazine synthesis via the Ullmann condensation.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine (B1677639) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core tricyclic structure of phenothiazine serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological profile. Traditional methods for synthesizing phenothiazine derivatives often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.[3][4]

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various phenothiazine derivatives, including the synthesis of the phenothiazine core, N-alkylation, and formylation reactions.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through dielectric heating, which involves the direct interaction of microwaves with polar molecules.[4] This efficient energy transfer leads to:

  • Accelerated Reaction Rates: Reactions that take hours or days under conventional heating can often be completed in minutes.[4][5]

  • Higher Yields: Improved reaction kinetics and reduced side reactions frequently result in higher product yields.[5][6]

  • Enhanced Purity: The reduction of by-products simplifies purification processes.

  • Energy Efficiency: Targeted heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles.

  • Greener Chemistry: Shorter reaction times and the potential for solvent-free reactions contribute to more environmentally benign synthetic routes.[1][3]

Data Presentation: Comparative Synthesis Data

The following tables summarize quantitative data for the microwave-assisted synthesis of various phenothiazine derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Thionation for the Synthesis of the Phenothiazine Core

Starting Material (Diphenylamine Derivative)Sulfur (molar eq.)CatalystMicrowave Power (W)Time (min)Yield (%)Ref.
Diphenylamine (B1679370)2Iodine (1%)3008-1085[1]
3-Chlorodiphenylamine2Iodine (1%)3001082[1]
3-Methyldiphenylamine2Iodine (1%)300888[1]
3-Trifluoromethyldiphenylamine2Iodine (1%)3001080[1]

Table 2: Microwave-Assisted N-Alkylation of Phenothiazine Derivatives

Phenothiazine DerivativeAlkylating AgentBaseSolventMicrowave Power (W)Time (h)Yield (%)Ref.
2-Methylthio-10H-phenothiazine3-ChloropropanolNa2CO3DMF800125[2]
10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine*UracilNa2CO3DMF800167[2]

*Note: This is a two-step, one-pot synthesis where the intermediate is not isolated.

Table 3: Microwave-Assisted Formylation and Condensation of Phenothiazine

Reaction TypePhenothiazine DerivativeReagentsSolventMicrowave Power (W)Time (min)Yield (%)Ref.
Duff FormylationPhenothiazineUrotropineAcetic Acid4001060[6][7]
Condensation3-Formyl-10-methylphenothiazine4-ChloroacetophenoneEthanol400285[6][8]
Condensation3-Formyl-10-methylphenothiazine3-NitroacetophenoneEthanol400290[6][8]

Experimental Protocols

The following are detailed protocols for key microwave-assisted synthetic transformations of phenothiazines.

Protocol 1: General Procedure for Microwave-Assisted Thionation of Diphenylamines

This protocol describes the synthesis of the phenothiazine core via the cyclization of diphenylamine derivatives with sulfur.

Materials:

  • Substituted diphenylamine (10 mmol)

  • Sulfur (20 mmol)

  • Iodine (catalytic amount, ~1% by weight of the reaction mixture)

  • Methanol (B129727) (for recrystallization)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, thoroughly grind and mix the substituted diphenylamine (10 mmol), sulfur (20 mmol), and a catalytic amount of iodine.

  • Place the vessel in the microwave reactor and irradiate intermittently at 30-second intervals for a total of 8-10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the resulting solid product repeatedly with distilled water, followed by a small amount of cold alcohol to remove any unreacted starting materials and impurities.

  • Dry the crude product and recrystallize from methanol to afford the pure substituted phenothiazine.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).[1]

Protocol 2: Microwave-Assisted N-Alkylation of 2-Methylthio-10H-phenothiazine

This protocol details the N-alkylation of a phenothiazine derivative, a key step in the synthesis of many biologically active compounds.

Materials:

  • 2-Methylthio-10H-phenothiazine (1 mmol)

  • 3-Chloropropanol (1.2 mmol)

  • Sodium Carbonate (Na2CO3) (2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave process vial, add 2-methylthio-10H-phenothiazine (1 mmol), 3-chloropropanol (1.2 mmol), and sodium carbonate (2 mmol).

  • Add dimethylformamide (5 mL) to the vial and seal it with a snap-on cap.

  • Place the vial in the microwave reactor and irradiate at 800 W for 1 hour.

  • After cooling, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine.[2]

Protocol 3: Microwave-Assisted Duff Formylation of Phenothiazine

This protocol describes the regioselective formylation of the phenothiazine ring at the 3-position.

Materials:

  • Phenothiazine (5 mmol, 1 g)

  • Urotropine (10 mmol, 1.4 g)

  • Glacial acetic acid (50 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine phenothiazine (5 mmol), urotropine (10 mmol), and glacial acetic acid (50 mL).

  • Place the vessel in the microwave reactor and irradiate at 400 W for 10 minutes.

  • Upon completion, allow the reaction mixture to cool. The product will precipitate as a yellow solid.

  • Collect the solid by filtration, wash with water, and dry to yield 3-formyl-10H-phenothiazine.

  • Further purification can be achieved by recrystallization from a suitable solvent.[6][7]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz to illustrate experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants & Solvent mw_reaction Microwave Irradiation (Time, Temp, Power) start->mw_reaction workup Reaction Work-up (Quenching, Extraction) mw_reaction->workup purification Column Chromatography or Recrystallization workup->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization end_node Pure Product characterization->end_node

Caption: General workflow for microwave-assisted synthesis of phenothiazine derivatives.

dopaminergic_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular d2r Dopamine D2 Receptor ac Adenylyl Cyclase d2r->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Altered Cellular Response (e.g., Gene Expression) pka->cellular_response Phosphorylates Targets phenothiazine Phenothiazine Derivative (Antagonist) phenothiazine->d2r Blocks dopamine Dopamine dopamine->d2r Activates

Caption: Antagonistic action of phenothiazine derivatives on the Dopamine D2 signaling pathway.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of phenothiazine derivatives, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for various therapeutic applications. The ability of phenothiazine derivatives to interact with key biological targets, such as dopaminergic receptors, underscores their continued importance in the development of new therapeutic agents.[7]

References

Application Notes and Protocols for N-alkylation of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-Methoxyphenothiazine, a critical synthetic step in the development of various pharmaceutically active compounds. The following sections outline two distinct methods for this transformation, complete with experimental procedures, tabulated data for easy comparison, and a visual representation of the general experimental workflow.

Introduction

This compound is a key heterocyclic scaffold used in the synthesis of a wide range of therapeutic agents, particularly neuroleptic drugs. The nitrogen atom of the phenothiazine (B1677639) ring system is a common site for functionalization, and N-alkylation is a fundamental strategy to introduce diverse side chains that modulate the biological activity, solubility, and pharmacokinetic properties of the resulting molecules. The protocols described herein provide reliable methods for the N-alkylation of this compound with different alkylating agents.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring attacks an electrophilic alkyl halide in the presence of a suitable base.

general_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound N-Alkylated_Product This compound->N-Alkylated_Product Alkyl_Halide R-X Alkyl_Halide->N-Alkylated_Product plus1 + Base Base Salt_Byproduct Base-H⁺X⁻ Base->Salt_Byproduct Solvent Solvent plus2 +

Caption: General scheme for the N-alkylation of this compound.

Protocol 1: N-Alkylation with 3-Dimethylamino-2-methylpropyl chloride using Sodium Amide

This protocol details the synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, a key intermediate for the production of the antipsychotic drug levomepromazine (B1675116).[1][2]

Materials:

  • This compound

  • Sodium amide (95%)

  • 1-Dimethylamino-2-methyl-3-chloropropane

  • Anhydrous xylene

  • Water

  • p-Methanesulfonic acid

  • Ether

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • 10% Sodium chloride solution

  • 5% Hydrochloric acid

  • 4% Ammonia (B1221849) solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask containing 150 ml of anhydrous xylene, add 12 g of this compound. Heat the solution to boiling.

  • Deprotonation: Carefully add 2.33 g of 95% sodium amide to the boiling solution. Continue heating under reflux with stirring for 1.5 hours.

  • Alkylation: Prepare a solution of 8.2 g of 1-dimethylamino-2-methyl-3-chloropropane in 90 ml of anhydrous xylene. Add this solution dropwise to the reaction mixture over 45 minutes while maintaining the reflux temperature. After the addition is complete, continue to boil the mixture for an additional 18 hours.[1]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add a mixture of 40 ml of water and 70 ml of p-methanesulfonic acid.

    • Separate the organic layer. Wash the aqueous layer with 200 ml of ether and then make it alkaline with a 10 ml NaOH solution (d = 1.33).[1]

    • Alternatively, distill off the xylene with steam. To the residue, add 1 L of water and 3 L of ethyl acetate.

    • Wash the organic layer twice with 300 ml of 10% sodium chloride solution.

    • Extract the organic layer with 120 ml of 5% hydrochloric acid.

  • Product Precipitation and Isolation:

    • Gradually add the aqueous acidic layer to 1800 ml of a 4% ammonia solution.

    • A precipitate will form. Filter the precipitate, wash it with water, and dry it to obtain the final product.

Quantitative Data:

Product NameStarting Material (Amount)Alkylating Agent (Amount)Base (Amount)Solvent (Volume)Reaction Time (h)Yield (%)Melting Point (°C)Reference
10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazineThis compound (12 g)1-Dimethylamino-2-methyl-3-chloropropane (8.2 g)Sodium amide (2.33 g)Anhydrous xylene (240 ml)19.592102-103[1]

Protocol 2: N-Alkylation with 3-Dimethylaminopropyl chloride using Alkali Hydroxides

This protocol presents an alternative, industrially advantageous method for N-alkylation, avoiding the use of the hazardous reagent sodium amide.[2]

Materials:

  • This compound

  • 3-Dimethylamino-2-methylpropyl chloride

  • Alkali hydroxide (e.g., sodium hydroxide, potassium hydroxide)

  • Suitable solvent mixture

  • 1N Hydrochloric acid solution

  • 20% Sodium hydroxide solution

  • 20% Sodium chloride solution

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Separatory funnel

  • Filtration apparatus

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound, 3-dimethylamino-2-methylpropyl chloride, and an alkali hydroxide in a mixture of appropriate solvents.

  • Condensation: Heat the reaction mixture to facilitate the condensation reaction. The specific temperature and reaction time will depend on the chosen solvent and base.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture and perform a solvent extraction.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with a 20% sodium chloride solution.

    • Extract the organic layer with a 1N hydrochloric acid solution.

  • Product Precipitation and Isolation:

    • Basify the acidic aqueous extract with a 20% sodium hydroxide solution until the pH is between 8.0 and 9.5.

    • Stir the mixture for approximately 1 hour to allow for complete precipitation of the product.

    • Filter the solid product, wash it with water, and dry to obtain the desired N-alkylated this compound.

Quantitative Data:

While the search results describe this method as providing high overall yield and purity, specific quantitative data for this exact protocol was not available in the provided snippets.[2]

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - Alkyl Halide - Base - Solvent start->setup end End reaction N-Alkylation Reaction (Heating/Stirring) setup->reaction workup Work-up: - Quenching - Phase Separation reaction->workup extraction Extraction workup->extraction purification Purification: - Precipitation/Crystallization - Filtration extraction->purification characterization Product Characterization: - Melting Point - NMR, etc. purification->characterization characterization->end

References

Purification of 2-Methoxyphenothiazine by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 2-Methoxyphenothiazine, a key intermediate in the synthesis of various pharmaceuticals, via recrystallization.[1] The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity. This guide is intended for researchers, scientists, and professionals in drug development to achieve high-purity this compound for research and manufacturing purposes.

Introduction

This compound is a crucial heterocyclic compound widely used as an intermediate in the synthesis of antipsychotic drugs such as Levomepromazine and Methotrimeprazine.[1] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note details a reproducible recrystallization protocol for this compound, leading to a significant enhancement in its purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The melting point is a critical indicator of purity, with a sharp melting range close to the literature value suggesting a high-purity sample.

PropertyValueReference
Molecular Formula C₁₃H₁₁NOS[2]
Molecular Weight 229.3 g/mol [2]
Appearance Yellow or pale gray solid[3]
Melting Point 185-188 °C[2][4]
Solubility Slightly soluble in DMSO and Methanol.[2] Soluble in hot cyclohexane, benzene, toluene, and dichloroethane.
Purity (Commercial) ≥ 97% (HPLC), with some suppliers offering ≥ 99.0%[4][5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent can be optimized based on the nature of the impurities present. Solvents such as cyclohexane, benzene, toluene, and dichloroethane have been shown to be effective.[5]

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Cyclohexane, Toluene, or Benzene)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

3.2. Recrystallization Workflow

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product A->B Select appropriate solvent C 3. Hot Filtration (Optional) B->C If insoluble impurities are present D 4. Cooling and Crystallization B->D If no insoluble impurities C->D E 5. Crystal Isolation (Vacuum Filtration) D->E Collect crystals F 6. Washing of Crystals E->F Rinse with cold solvent G 7. Drying F->G H Pure this compound G->H Purification_Logic Start Impure this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Formation of Pure Crystals Cool->Crystals MotherLiquor Impurities Remain in Mother Liquor Cool->MotherLiquor Filter Filtration Crystals->Filter MotherLiquor->Filter PureProduct Pure this compound (Solid) Filter->PureProduct Waste Mother Liquor (Liquid Waste) Filter->Waste

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining the Purity of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 2-Methoxyphenothiazine. The method is suitable for quantifying this compound and separating it from potential related substances. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories. The method is designed to be accurate, precise, and specific, adhering to common pharmaceutical analysis standards.

Introduction

This compound (CAS No: 1771-18-2, Molecular Formula: C₁₃H₁₁NOS) is a phenothiazine (B1677639) derivative and a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of such compounds.[3] This document provides a detailed protocol for an RP-HPLC method for the purity determination of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 20 minutes
Reagents and Solutions
  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade)

  • Acetic Acid (Analytical Grade)

  • This compound Reference Standard

  • This compound Sample

Preparation of 0.1 M Ammonium Acetate Buffer (pH 5.0):

  • Dissolve 7.708 g of Ammonium Acetate in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.0 ± 0.05 with Acetic Acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

Preparation of Mobile Phase:

  • Mix 600 mL of Acetonitrile and 400 mL of 0.1 M Ammonium Acetate Buffer (pH 5.0).

  • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

Preparation of Diluent: The mobile phase is used as the diluent.

Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Sample Solution (1000 µg/mL):

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified by injecting the Standard Solution in six replicates. The acceptance criteria are based on established pharmaceutical guidelines.[4][5][6][7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) for Peak Area ≤ 2.0% for 6 replicate injections
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

The following table summarizes the expected system suitability results and sample purity analysis.

ParameterResult
Retention Time of this compound Approximately 6.5 min
Tailing Factor 1.1
Theoretical Plates 8500
%RSD of Standard Peak Area 0.8%
Purity of Sample Batch XYZ 99.5%

Method Validation Parameters

This HPLC method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the Limit of Quantitation (LOQ) to 150% of the working concentration.

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage prep_mobile_phase Mobile Phase Preparation (ACN:Buffer 60:40) system_equilibration HPLC System Equilibration prep_mobile_phase->system_equilibration prep_standard Standard Solution Preparation (100 µg/mL) system_suitability System Suitability Test (SST) (6 injections of Standard) prep_standard->system_suitability prep_sample Sample Solution Preparation (1000 µg/mL) sample_injection Sample Injection prep_sample->sample_injection system_equilibration->system_suitability check_sst Verify SST Criteria Met (%RSD, Tailing, Plates) system_suitability->check_sst data_acquisition Data Acquisition & Integration sample_injection->data_acquisition check_sst->sample_injection If Pass purity_calculation Purity Calculation (% Area Normalization) data_acquisition->purity_calculation final_report Final Report Generation purity_calculation->final_report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for determining the purity of this compound. The method is simple, specific, and utilizes common reagents and columns, making it easily adaptable for routine use in quality control laboratories. Proper validation in accordance with regulatory guidelines is recommended before implementation.

References

Application Note: 1H and 13C NMR Spectral Analysis of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Methoxyphenothiazine. The provided data, while predicted based on established principles of NMR spectroscopy and data from similar structures, serves as a robust reference for the characterization of this important pharmaceutical intermediate. Detailed experimental protocols for sample preparation and NMR data acquisition are presented, along with a workflow diagram for clarity.

Introduction

This compound is a key heterocyclic compound and a vital intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs. Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This application note details the ¹H and ¹³C NMR spectral analysis of this compound, providing predicted spectral data and a comprehensive experimental protocol.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the phenothiazine (B1677639) core and typical chemical shift values for aromatic and methoxy (B1213986) groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.50br s-1HN-H
~7.20 - 6.80m-7HAr-H
~3.80s-3HOCH₃

Note: The aromatic region (~7.20-6.80 ppm) will exhibit a complex multiplet pattern due to the coupling of the seven aromatic protons. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C-2 (C-OCH₃)
~145.0C-10a
~142.0C-5a
~128.0 - 115.0Aromatic CH & C-4a, C-9a
~55.5OCH₃

Note: The exact chemical shifts of the aromatic carbons will vary. The carbon attached to the methoxy group (C-2) is expected to be the most downfield among the substituted aromatic carbons.

Experimental Protocols

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

3.2. ¹H NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

3.3. ¹³C NMR Data Acquisition

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 160 ppm

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and list the peaks for both ¹H and ¹³C NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration peak_picking Peak Picking integration->peak_picking assign_h1 Assign 1H Signals peak_picking->assign_h1 assign_c13 Assign 13C Signals peak_picking->assign_c13 structure_confirm Structure Confirmation assign_h1->structure_confirm assign_c13->structure_confirm

NMR Spectral Analysis Workflow

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The predicted spectral data serves as a valuable reference for chemists and researchers in the pharmaceutical industry. The detailed experimental protocols ensure the acquisition of high-quality NMR data, which is crucial for accurate structural elucidation and quality control. The provided workflow diagram offers a clear and concise overview of the entire analytical process, from sample preparation to final structural confirmation.

Mass Spectrometry Analysis of 2-Methoxyphenothiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine is a phenothiazine (B1677639) derivative and a significant impurity and intermediate in the synthesis of antipsychotic drugs such as levomepromazine (B1675116) and methotrimeprazine.[1][2][3][4] Its detection, characterization, and quantification are critical for quality control in pharmaceutical manufacturing and for understanding the metabolic fate of related therapeutic agents. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and specificity for the analysis of this compound.

This document provides an overview of the mass spectrometric behavior of this compound and outlines generalized protocols for its analysis. Due to the limited availability of detailed public data, some of the presented information is based on the known mass spectrometric behavior of related phenothiazine compounds.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₁₃H₁₁NOS[5][6]
Molecular Weight229.30 g/mol [6]
CAS Number1771-18-2[5]

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a classic technique for the mass analysis of volatile and semi-volatile compounds. The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Key Fragmentation Data

While a complete, high-resolution data table is not publicly available, the primary ions observed in the GC-MS analysis of this compound are summarized below.

m/zProposed FragmentRelative Intensity
229[M]⁺• (Molecular Ion)High
214[M - CH₃]⁺Moderate
186[M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺Moderate

Data is inferred from publicly available spectra.[6] Relative intensities are approximate.

Fragmentation Pathway

The fragmentation of this compound under electron ionization likely proceeds through the initial loss of a methyl radical from the methoxy (B1213986) group, followed by the loss of carbon monoxide.

G parent This compound [M]⁺• m/z 229 frag1 [M - CH₃]⁺ m/z 214 parent->frag1 - •CH₃ frag2 [M - CH₃ - CO]⁺ m/z 186 frag1->frag2 - CO

Figure 1: Proposed EI fragmentation pathway for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of this compound in complex matrices, such as biological fluids or active pharmaceutical ingredients (APIs), a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. While a specific, validated LC-MS/MS protocol for this compound is not publicly available, a general approach can be outlined based on methods for related compounds.

Experimental Workflow

The general workflow for the quantitative analysis of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Matrix Spiking (Internal Standard) s2 Protein Precipitation or Liquid-Liquid Extraction s1->s2 s3 Evaporation & Reconstitution s2->s3 lc HPLC/UHPLC Separation (Reversed-Phase) s3->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms d1 Peak Integration ms->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Figure 2: General workflow for quantitative LC-MS/MS analysis.

Protocol: Quantitative Analysis of this compound as a Pharmaceutical Impurity

This protocol provides a starting point for method development. Optimization and validation are required for specific applications.

1. Sample Preparation (for an API sample)

  • 1.1. Accurately weigh 100 mg of the levomepromazine (or other relevant) API into a 100 mL volumetric flask.

  • 1.2. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture). This serves as the stock solution.

  • 1.3. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase.

  • 1.4. An internal standard (e.g., a deuterated analog of this compound or a structurally similar phenothiazine) should be added to all samples and calibration standards.

2. Liquid Chromatography

  • 2.1. HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • 2.2. Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • 2.3. Mobile Phase A: 0.1% Formic acid in water.

  • 2.4. Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • 2.5. Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) over several minutes will likely be effective. A starting point could be 5% B to 95% B over 10 minutes.

  • 2.6. Flow Rate: 0.3 mL/min.

  • 2.7. Column Temperature: 40 °C.

  • 2.8. Injection Volume: 5 µL.

Note: An HPLC method for separating this compound from related substances used a cellulose (B213188) tris(4-methylbenzoate) chiral stationary phase with a mobile phase of 0.1% diethylamine (B46881) in methanol.[3] However, for general quantitative analysis, a standard C18 column is more common.

3. Mass Spectrometry

  • 3.1. Mass Spectrometer: A triple quadrupole mass spectrometer.

  • 3.2. Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • 3.3. Scan Mode: Multiple Reaction Monitoring (MRM).

  • 3.4. Precursor Ion: m/z 230.1 [M+H]⁺.

  • 3.5. Product Ions: Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the structure, potential product ions could arise from the loss of a methyl group, cleavage of the phenothiazine ring, or other characteristic fragmentations.

  • 3.6. Instrument Parameters: Source-dependent parameters such as capillary voltage, source temperature, and gas flows must be optimized.

Metabolic Pathways

There are no specific studies detailing the metabolism of this compound. However, based on the metabolism of other phenothiazine drugs like chlorpromazine (B137089) and levomepromazine, the following metabolic transformations are likely to occur, primarily mediated by cytochrome P450 enzymes (e.g., CYP3A4 and CYP1A2).[7][8]

  • Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • O-Demethylation: Removal of the methyl group from the methoxy substituent to form a hydroxyl group.

  • N-Dealkylation (if applicable to a parent drug): Not directly applicable to this compound itself but a key pathway for drugs of which it is a metabolite.

The identification of these potential metabolites in biological matrices would involve LC-MS/MS analysis, searching for the expected mass shifts from the parent compound and comparing their fragmentation patterns.

G cluster_metabolism Predicted Phase I Metabolism (CYP450) parent This compound m1 Sulfoxide (B87167) Metabolite (+16 Da) parent->m1 Sulfoxidation m2 Hydroxylated Metabolite (+16 Da) parent->m2 Hydroxylation m3 O-Demethylated Metabolite (-14 Da) parent->m3 O-Demethylation

Figure 3: Predicted metabolic pathways of this compound.

Conclusion

The mass spectrometric analysis of this compound is essential for its role as a pharmaceutical impurity and intermediate. While detailed, publicly available protocols are scarce, the information provided here, based on fundamental mass spectrometry principles and data from related compounds, serves as a robust starting point for method development and analysis. Researchers are encouraged to use this information to develop and validate specific assays tailored to their matrix and analytical instrumentation.

References

Application of 2-Methoxyphenothiazine in the Development of Potent Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine, a derivative of the versatile phenothiazine (B1677639) scaffold, has emerged as a promising starting material for the creation of novel antioxidant compounds. The core phenothiazine structure, with its electron-rich sulfur and nitrogen heteroatoms, readily participates in redox reactions, acting as a potent scavenger of free radicals. The introduction of a methoxy (B1213986) group at the 2-position can further modulate the electronic properties of the molecule, potentially enhancing its antioxidant capacity and influencing its pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the antioxidant activity of compounds derived from this compound. Phenothiazine and its derivatives are known to possess a wide range of biological activities, and their antioxidant properties are of significant interest for mitigating oxidative stress-related diseases.[1][2]

Rationale for this compound in Antioxidant Drug Design

The therapeutic potential of antioxidants in diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer, is well-established. Phenothiazines, as a class of compounds, exhibit significant antioxidant potential.[1] The strategic derivatization of the this compound core allows for the synthesis of a library of compounds with diverse physicochemical properties and potentially enhanced antioxidant efficacy. Modifications, particularly at the N10 position of the phenothiazine ring, can significantly impact the antioxidant activity.

Synthesis of Antioxidant Compounds from this compound

A general approach to synthesizing antioxidant derivatives from this compound involves the acylation of the nitrogen at the 10-position. This can be achieved through various synthetic routes, including the reaction with acyl chlorides.

General Synthesis Protocol: N-Acylation of this compound

This protocol describes a general method for the synthesis of 10-acyl-2-methoxyphenothiazine derivatives.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous toluene (B28343)

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure 10-acyl-2-methoxyphenothiazine derivative.

  • Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

A variety of phenothiazine derivatives can be synthesized using multi-step reactions starting from different precursors.[3]

Experimental Protocols for Antioxidant Activity Assessment

To evaluate the antioxidant potential of newly synthesized this compound derivatives, several in vitro assays can be employed. The most common are the DPPH and ABTS radical scavenging assays, which measure the capacity of a compound to donate a hydrogen atom or an electron to a stable radical. Cellular antioxidant assays provide a more biologically relevant measure of antioxidant efficacy within a cellular environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (this compound derivatives)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test compounds or control to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank. The control consists of methanol and the DPPH solution.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well microplate, add 20 µL of each dilution of the test compounds or control to the wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The CAA assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS). The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can scavenge ROS and thus reduce the fluorescence intensity.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Test compounds

  • Quercetin (B1663063) (as a positive control)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with 100 µL of culture medium containing the test compounds or quercetin at various concentrations for 1 hour.

  • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in PBS to each well. Incubate for 1 hour in the dark.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH solution in PBS to each well to induce oxidative stress.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Determine the CAA value using the following formula: CAA unit = 100 - (AUCsample / AUCcontrol) x 100

  • The results can be expressed as quercetin equivalents (QE).

Data Presentation

The antioxidant activities of a series of hypothetical 10-acyl-2-methoxyphenothiazine derivatives are presented below for illustrative purposes. The data is compiled from typical results seen for phenothiazine derivatives in the literature.

CompoundR Group at N10DPPH IC50 (µM)ABTS IC50 (µM)
2-MP-Ac Acetyl45.232.8
2-MP-Bz Benzoyl38.527.1
2-MP-pClBz p-Chlorobenzoyl35.124.5
2-MP-pMeOBz p-Methoxybenzoyl42.330.2
Ascorbic Acid -25.615.4
Trolox -30.118.9

Note: The IC50 values are hypothetical and intended for illustrative purposes to demonstrate data presentation.

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response is the Keap1-Nrf2 signaling pathway.[4]

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including certain phenothiazine derivatives, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Nrf2_ub->Proteasome Degradation Phenothiazine This compound Derivative Phenothiazine->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Gene Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization experimental_workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., N-Acylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of This compound Derivatives Purification->Library In_Vitro_Assays In Vitro Antioxidant Assays (DPPH, ABTS) Library->In_Vitro_Assays Cellular_Assays Cellular Antioxidant Assays (CAA using DCFH-DA) Library->Cellular_Assays Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assays->Data_Analysis Cellular_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxyphenothiazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, which typically proceeds via the condensation of resorcinol (B1680541) and aniline (B41778) to form 3-hydroxydiphenylamine (B363952), followed by methylation to 3-methoxydiphenylamine (B94031), and subsequent cyclization to the final product.

Step 1: Condensation of Resorcinol and Aniline

Q1: Why is the yield of 3-hydroxydiphenylamine low in the condensation step?

A1: Low yields in the condensation of resorcinol and aniline can be attributed to several factors:

  • Suboptimal Temperature: The reaction temperature is critical. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to the formation of side products and degradation. It's crucial to find the optimal temperature for your specific catalytic system.

  • Inefficient Water Removal: This is a condensation reaction where water is a byproduct. Efficient removal of water drives the equilibrium towards the product. Ensure your reaction setup is equipped for effective water removal.

  • Catalyst Inactivity or Inappropriate Choice: The choice and concentration of the acid catalyst are pivotal. While p-toluenesulfonic acid is commonly used, other acids like sulfuric or phosphoric acid can also be employed. The catalyst may become deactivated or promote side reactions if not used in the correct amount.

  • Side Reactions: At elevated temperatures, resorcinol can undergo self-condensation, and other unwanted side reactions can occur, leading to a complex mixture and reducing the yield of the desired product.

Q2: The reaction mixture is turning into a dark, tar-like substance. What is causing this and how can it be prevented?

A2: The formation of a dark tar is a common issue in high-temperature condensation reactions involving phenols and anilines. This is often due to:

  • Oxidation: Phenolic compounds and aromatic amines are susceptible to oxidation at high temperatures, leading to colored byproducts.

  • Polymerization and Side Reactions: Uncontrolled side reactions and polymerization can lead to the formation of complex, high-molecular-weight tars.

To mitigate this:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Temperature Control: Carefully control the reaction temperature to avoid overheating.

  • Gradual Addition of Catalyst: Adding the catalyst portion-wise can help to control the reaction rate and prevent localized overheating.

Step 2: Methylation of 3-Hydroxydiphenylamine

Q3: I am observing both O-methylation and N-methylation. How can I improve the selectivity for O-methylation to form 3-methoxydiphenylamine?

A3: Achieving selective O-methylation over N-methylation is a common challenge. The selectivity is influenced by the choice of methylating agent, base, and reaction conditions.

  • Choice of Base: The basicity of the reaction medium plays a crucial role. Using a milder base can favor O-methylation. Stronger bases can deprotonate the amine, leading to N-methylation.

  • Methylating Agent: Different methylating agents have varying reactivities and selectivities. For instance, dimethyl sulfate (B86663) is a common and effective reagent for O-methylation of phenols.

  • Temperature: Lowering the reaction temperature can sometimes improve the selectivity for O-methylation.

Q4: The methylation reaction is incomplete, resulting in a low yield of 3-methoxydiphenylamine. What are the possible reasons?

A4: Incomplete methylation can be due to:

  • Insufficient Reagents: Ensure that the molar ratios of the base and methylating agent to 3-hydroxydiphenylamine are adequate.

  • Poor Reagent Quality: The purity of the methylating agent and the base is important. Moisture can deactivate the reagents.

  • Reaction Time: The reaction may require a longer duration for completion. Monitoring the reaction progress by techniques like TLC can help determine the optimal reaction time.

Step 3: Cyclization of 3-Methoxydiphenylamine with Sulfur

Q5: The final cyclization step to form this compound has a low yield. How can this be improved?

A5: The thionation and cyclization of 3-methoxydiphenylamine is a critical step where yield can be compromised.

  • Catalyst: Iodine is a common catalyst for this reaction. The concentration of iodine can influence the reaction rate and yield.

  • Solvent: The choice of solvent is important. High-boiling point solvents are often used to achieve the necessary reaction temperature.

  • Temperature and Reaction Time: The reaction typically requires elevated temperatures and sufficient time for completion. Optimization of these parameters is crucial.

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of undesired byproducts, including over-thionated products or decomposition.

Q6: What are common impurities in the final product and how can they be removed?

A6: Common impurities can include unreacted starting material (3-methoxydiphenylamine), sulfur, and various side products from the cyclization reaction. Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Data Presentation

Table 1: Comparison of Catalysts for the Condensation of Resorcinol and Aniline

CatalystTemperature (°C)Reaction Time (h)Reported Yield of 3-Hydroxydiphenylamine (%)Reference
p-Toluenesulfonic acid180-20018-21~95-98--INVALID-LINK--
Sulfuric Acid100--[1]
Phosphoric Acid---[2]

Note: Direct comparative yield data under identical conditions is limited in the searched literature. The yields reported are from different sources and may not be directly comparable.

Table 2: Comparison of Methylating Agents for 3-Hydroxydiphenylamine

Methylating AgentBaseSolventTemperature (°C)Reported Yield of 3-Methoxydiphenylamine (%)Reference
Dimethyl sulfateSodium hydroxideXylene/Water139---INVALID-LINK--
IodomethanePotassium carbonateDMF--[3]
Dimethyl carbonatePotassium carbonateDMF--[3]

Table 3: Effect of Solvent and Sulfur Ratio on the Cyclization of 3-Methoxydiphenylamine

SolventMolar Ratio (Sulfur:Intermediate II)Temperature (°C)Reaction Time (h)Overall Yield of this compound (%)Reference
Benzene~1.2:1100868[4]
Benzene~3.2:11001069.5[4]
Cyclohexane~1.2:1851067[4]
Methylcyclohexane~1.8:11101267.7[4]

Data extracted from examples in patent CN105418537A.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxydiphenylamine (Condensation)

  • Reactants: Resorcinol and aniline.

  • Catalyst: p-Toluenesulfonic acid.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup for water removal, charge resorcinol and an excess of aniline (e.g., a molar ratio of 1:3).

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5% by weight relative to resorcinol).

    • Heat the mixture to 180-200°C with stirring.

    • Continuously remove the water formed during the reaction.

    • Monitor the reaction progress. The reaction is typically complete within 18-21 hours.

    • After completion, cool the reaction mixture.

    • The excess aniline can be removed by vacuum distillation.

    • The crude 3-hydroxydiphenylamine can be purified by further distillation or crystallization.

Protocol 2: Synthesis of 3-Methoxydiphenylamine (Methylation)

  • Reactants: 3-Hydroxydiphenylamine, dimethyl sulfate.

  • Base: Sodium hydroxide.

  • Solvent: Xylene and water.

  • Procedure:

    • Dissolve 3-hydroxydiphenylamine in a suitable solvent system like xylene and water.

    • Add a solution of sodium hydroxide.

    • Add dimethyl sulfate dropwise to the mixture while maintaining the temperature between 0-60°C.

    • Stir the reaction mixture for a specified time (e.g., 0.5-3.5 hours).

    • After the addition of dimethyl sulfate, continue to stir the mixture with an alkaline solution for another 0.5-2.5 hours.

    • Monitor the reaction for the formation of 3-methoxydiphenylamine.

    • Upon completion, separate the organic layer, wash it with water, and dry it.

    • The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified.

Protocol 3: Synthesis of this compound (Cyclization)

  • Reactants: 3-Methoxydiphenylamine, sulfur.

  • Catalyst: Iodine.

  • Solvent: Benzene (or other suitable high-boiling solvent).

  • Procedure:

    • In a reaction flask, dissolve 3-methoxydiphenylamine and sulfur in benzene.

    • Add a catalytic amount of iodine.

    • Heat the mixture to reflux (around 80-100°C for benzene) and maintain for 8-12 hours.

    • Cool the reaction mixture to allow the product to precipitate.

    • Collect the solid product by filtration.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., benzene, cyclohexane, or methylcyclohexane).

Protocol 4: Purification by Recrystallization

  • General Steps:

    • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

    • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Isolation: Collect the pure crystals by vacuum filtration.

    • Drying: Dry the crystals to remove any residual solvent.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlowchart decision decision issue issue solution solution start Low Yield in Synthesis Step decision1 decision1 start->decision1 Identify Step issue1 issue1 decision1->issue1 Condensation issue2 issue2 decision1->issue2 Methylation issue3 issue3 decision1->issue3 Cyclization decision2 decision2 issue1->decision2 Check solution1 Optimize Temperature decision2->solution1 Suboptimal Temp solution2 Improve Distillation Setup decision2->solution2 Inefficient H2O Removal solution3 Check Catalyst Amount/Activity decision2->solution3 Catalyst Issue decision3 decision3 issue2->decision3 Check solution4 Adjust Base/Solvent/Temp decision3->solution4 Low Selectivity (O- vs N-) solution5 Check Reagent Stoichiometry/Purity decision3->solution5 Incomplete Reaction decision4 decision4 issue3->decision4 Check solution6 Optimize Iodine Conc./Solvent decision4->solution6 Catalyst/Solvent solution7 Control Temp/Reaction Time decision4->solution7 Side Reactions

Caption: Troubleshooting workflow for low yield issues.

ReactionMechanism cluster_cyclization Proposed Role of Iodine in Cyclization Diphenylamine 3-Methoxydiphenylamine Intermediate_A [Diphenylamine-Sulfur-Iodine Complex] Diphenylamine->Intermediate_A Sulfur Sulfur (S8) Sulfur->Intermediate_A Iodine Iodine (I2) Iodine->Intermediate_A activates Intermediate_B Thionated Intermediate Intermediate_A->Intermediate_B Product This compound Intermediate_B->Product - H2S HI HI Intermediate_B->HI

Caption: Simplified proposed role of iodine in the cyclization step.

References

Common side reactions in the synthesis of phenothiazines and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazines. This guide addresses common side reactions and offers practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of phenothiazines?

A1: The synthesis of phenothiazines can be accompanied by several side reactions due to the reactive nature of the phenothiazine (B1677639) scaffold. The most common side reactions include:

  • Over-sulfurization: Introduction of more than one sulfur atom into the diphenylamine (B1679370) starting material.

  • Oxidation: The sulfur atom in the phenothiazine core is susceptible to oxidation, leading to the formation of phenothiazine-5-oxide (sulfoxide) and phenothiazine-5,5-dioxide (sulfone) byproducts.[1]

  • Polymerization: At elevated temperatures, reactants and the phenothiazine product can polymerize, resulting in the formation of dark, tarry substances and reducing the yield of the desired product.[1]

  • Poor Regioselectivity: When using substituted diphenylamines, the cyclization reaction can lead to a mixture of isomers, complicating purification and reducing the yield of the target compound.[2]

  • Incomplete Reactions: Failure of the reaction to go to completion results in a mixture of starting materials and the desired product, which can be challenging to separate.[1]

Q2: How can I minimize the formation of sulfoxide (B87167) and sulfone byproducts?

A2: Oxidation of the sulfur atom is a common issue. To minimize the formation of these byproducts, the following precautions should be taken:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]

  • Control of Oxidizing Agents: If an oxidizing agent is used in a specific synthetic route, its stoichiometry and the reaction conditions must be carefully controlled.

  • Temperature Management: Avoid excessively high temperatures, as they can promote oxidation.[3]

Q3: I am observing a low yield of my desired phenothiazine derivative. What are the potential causes and how can I troubleshoot this?

A3: Low yields are a frequent challenge in phenothiazine synthesis. The following troubleshooting workflow can help identify and address the root cause:

Low_Yield_Troubleshooting cluster_solutions Potential Solutions Start Low Product Yield Check_Purity Verify Reactant Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Reactants Pure Purify_Reactants Purify starting materials (distillation, recrystallization) Check_Purity->Purify_Reactants Check_Atmosphere Ensure Inert Atmosphere Check_Conditions->Check_Atmosphere Conditions Optimal Optimize_Temp Optimize temperature and reaction time (use TLC/LC-MS) Check_Conditions->Optimize_Temp Check_Workup Optimize Workup & Purification Check_Atmosphere->Check_Workup Atmosphere Inert Use_Inert_Gas Use dry solvents and conduct under N2 or Ar Check_Atmosphere->Use_Inert_Gas Solution Improved Yield Check_Workup->Solution Workup Optimized Refine_Purification Review extraction and chromatography steps Check_Workup->Refine_Purification

Caption: Troubleshooting workflow for low product yield in phenothiazine synthesis.

Q4: How can I improve the regioselectivity of the cyclization reaction?

A4: Achieving high regioselectivity is crucial when synthesizing asymmetrically substituted phenothiazines. Strategies to improve regioselectivity include:

  • Use of Pre-functionalized Starting Materials: Instead of functionalizing the phenothiazine core after its formation, begin with appropriately substituted diphenylamines or 2-aminobenzenethiols. This directed approach can lead to the desired isomer.

  • Modern Catalytic Methods: Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, often offer superior regioselectivity compared to classical methods like the Bernthsen synthesis.[3] These modern techniques allow for more precise control over bond formation.

Troubleshooting Guides

Problem: Formation of a Dark, Tarry Product
Potential Cause Troubleshooting Steps
Polymerization or decomposition at high temperatures • Reduce the reaction temperature and/or shorten the reaction time.[3] • Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Presence of impurities in starting materials or solvents • Ensure the purity of all reactants and solvents. Purify starting materials if necessary.[1] • Use freshly distilled solvents.
Problem: Poor Regioselectivity in Substituted Phenothiazine Synthesis
Potential Cause Troubleshooting Steps
Lack of directing groups on the starting materials • Redesign the synthetic route to start with pre-functionalized diphenylamines or 2-aminobenzenethiols that favor the formation of the desired isomer.
Harsh reaction conditions of classical methods • Employ modern, milder synthetic methods like the Buchwald-Hartwig amination or Ullmann condensation, which often provide better control over regioselectivity.[3]

Key Synthetic Methodologies and Side Reaction Avoidance

The synthesis of the phenothiazine core can be achieved through several methods, each with its own set of potential side reactions and strategies for mitigation.

Synthesis_Pathways cluster_starting Starting Materials cluster_methods Synthetic Methods Diphenylamine Diphenylamine + Sulfur Bernthsen Bernthsen Synthesis (High Temp, Acid Catalyst) Diphenylamine->Bernthsen o_Halonitrobenzene o-Halonitrobenzene + 2-Aminobenzenethiol Smiles Smiles Rearrangement o_Halonitrobenzene->Smiles ArylHalide_Amine Aryl Halide + Amine Ullmann Ullmann Condensation (Cu-catalyzed) ArylHalide_Amine->Ullmann Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) ArylHalide_Amine->Buchwald Phenothiazine Phenothiazine Core Bernthsen->Phenothiazine Smiles->Phenothiazine Ullmann->Phenothiazine Buchwald->Phenothiazine

Caption: Overview of common synthetic pathways to the phenothiazine core structure.

Bernthsen Synthesis

This classical method involves the reaction of diphenylamine with sulfur at high temperatures, often with a catalyst like iodine or aluminum chloride.[4]

  • Common Side Reactions: Polymerization, over-sulfurization, and low yields.

  • Avoidance Strategies:

    • Temperature Control: Carefully maintain the reaction temperature between 140-160°C to minimize decomposition.[1]

    • Stoichiometry: Use a precise 1:2 molar ratio of diphenylamine to sulfur.

    • Catalyst: Use a catalytic amount of iodine or anhydrous aluminum chloride.

Experimental Protocol: Synthesis of 10H-Phenothiazine via Bernthsen Reaction [1]

  • Materials: Diphenylamine, sulfur, anhydrous aluminum chloride (catalyst), dilute alcohol, and alcohol for recrystallization.

  • Procedure: a. In a suitable reaction vessel, combine diphenylamine, sulfur, and a catalytic amount of anhydrous aluminum chloride. b. Carefully heat the mixture. The reaction will initiate at approximately 140-150°C, with the evolution of hydrogen sulfide (B99878) gas (ensure proper ventilation in a fume hood). c. If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate. d. Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion. e. Allow the reaction melt to cool and solidify. f. Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst. g. The remaining solid is crude phenothiazine, which can be further purified by recrystallization from alcohol.

Smiles Rearrangement

The Smiles rearrangement is a versatile method for synthesizing substituted phenothiazines. It involves the intramolecular nucleophilic aromatic substitution of 2-amino-2'-nitrodiphenylsulfides.[5]

  • Common Side Reactions: Incomplete rearrangement, formation of isomers.

  • Avoidance Strategies:

    • Base Selection: The choice of base is critical to facilitate the rearrangement.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC to ensure complete conversion of the starting material.

Experimental Protocol: Synthesis of 2-Substituted Phenothiazines via Smiles Rearrangement [6]

  • Materials: 2-aminobenzenethiol, 2-chloro-1-nitrobenzene derivative, acetylating agent, and a suitable base.

  • Procedure: a. Condense 2-aminobenzenethiol with a derivative of 2-chloro-1-nitrobenzene to form the corresponding 2-amino-2'-nitrodiphenylsulfide. b. Acetylate the amino group of the diphenylsulfide. c. Treat the acetylated intermediate with a base to induce the Smiles rearrangement, followed by cyclization to yield the 2-substituted phenothiazine. d. Purify the product by column chromatography or recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form the phenothiazine ring system.[7]

  • Common Side Reactions: Homocoupling of starting materials, low yields with unactivated aryl halides.

  • Avoidance Strategies:

    • Ligand Selection: The use of appropriate ligands can improve the efficiency and selectivity of the reaction.

    • Catalyst System: The choice of copper source and the use of co-catalysts can be optimized.

    • Reaction Conditions: Milder reaction conditions can be employed with modern catalyst systems.

Experimental Protocol: Synthesis of Phenothiazine Derivatives via Ullmann Condensation [8]

  • Materials: A 2-halodiphenylamine or a 2-aminothiophenol (B119425) and a 2-halobenzene, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).

  • Procedure: a. In a reaction vessel under an inert atmosphere, combine the aryl halide, the amine or thiol, the copper catalyst, the ligand, and the base in a suitable solvent (e.g., DMF). b. Heat the reaction mixture to the optimal temperature (typically 80-120°C) and monitor the progress by TLC. c. After completion, cool the reaction, and perform an aqueous workup. d. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the synthesis of phenothiazines and their derivatives.[9][10]

  • Common Side Reactions: Reductive dehalogenation of the aryl halide, β-hydride elimination.

  • Avoidance Strategies:

    • Ligand Choice: The selection of the appropriate phosphine (B1218219) ligand is crucial for high yields and to minimize side reactions.

    • Base Selection: The strength and nature of the base can significantly impact the reaction outcome.

    • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation.

Experimental Protocol: Synthesis of 1-Azaphenothiazine Derivatives via Buchwald-Hartwig Amination [11]

  • Materials: 3-chloro-1-azaphenothiazine, a substituted amine, palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst, a suitable ligand (e.g., 1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazine), potassium carbonate as the base, and tert-butanol (B103910) (t-BuOH) as the solvent.

  • Procedure: a. To a reaction flask under an inert atmosphere, add 3-chloro-1-azaphenothiazine, the substituted amine, palladium acetate, the ligand, and potassium carbonate. b. Add degassed tert-butanol and heat the mixture to reflux (approximately 110°C). c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water. e. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3-anilino-1-azaphenothiazine derivative.

Summary of Reaction Conditions and Yields

The following table provides a general comparison of the different synthetic methods. Note that yields are highly dependent on the specific substrates and reaction conditions used.

Synthetic Method Typical Catalyst Typical Temperature Reported Yield Range Key Advantages Common Side Reactions to Mitigate
Bernthsen Synthesis I₂ or AlCl₃140-200°C[3]40-60%Simple, inexpensive reagents.Polymerization, over-sulfurization, oxidation.
Smiles Rearrangement Base-mediatedVaries50-80%Good for substituted phenothiazines.Incomplete rearrangement, isomer formation.
Ullmann Condensation Cu(I) salts80-150°C60-90%Milder conditions than Bernthsen.Homocoupling, requires activated halides.
Buchwald-Hartwig Amination Pd(0) or Pd(II) complexes60-120°C70-95%[9][10]High yields, broad substrate scope, good regioselectivity.Reductive dehalogenation, catalyst deactivation.

References

Troubleshooting low yields in Ullmann condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ullmann condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation reaction is giving a low yield. What are the most common causes?

Low yields in Ullmann condensations can stem from several factors. The most common culprits include suboptimal reaction conditions, catalyst deactivation, and issues with starting materials. Key parameters to investigate are the solvent, temperature, base, and ligand. Traditional Ullmann reactions often require high temperatures (sometimes exceeding 210°C) and polar aprotic solvents like DMF, N-methylpyrrolidone, or nitrobenzene.[1] Modern protocols using specific ligands can often be run under milder conditions.[2][3]

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical and can significantly impact your yield. Polar aprotic solvents are generally preferred as they can increase the yield of the coupling product.[4][5]

  • Recommended: DMF, THF, DMSO, and N-methylpyrrolidone often give excellent results.[1][4]

  • Use with caution: Non-polar solvents like toluene (B28343) and benzene (B151609) have been reported to give meager yields in some cases.[4] However, some ligand systems have been specifically designed to work well in non-polar solvents like toluene or o-xylene.[6]

  • Avoid: Protic solvents, including water, are generally not recommended for the Ullmann biaryl synthesis as they can interfere with the reaction.[7]

Q3: What is the optimal temperature for an Ullmann condensation?

Temperature is a critical parameter that needs to be optimized for each specific reaction. While higher temperatures generally lead to faster reaction rates, they can also promote undesirable side reactions.[5]

  • Traditional Reactions: Often require very high temperatures, sometimes over 200°C.[1][2]

  • Modern, Ligand-Accelerated Reactions: Can often be run at much milder temperatures, sometimes as low as room temperature to 120°C.[2][8]

A good starting point is the temperature reported in a similar literature procedure. If the yield is low, a systematic increase or decrease in temperature may be necessary.

Q4: My reaction looks black and has a lot of precipitate. Is this normal?

The appearance of a black color and precipitate in an Ullmann reaction is not uncommon and does not necessarily indicate a failed reaction. The formation of black precipitate could be due to the formation of copper oxide or the decomposition of the copper catalyst into colloids.[9] It is crucial to analyze the reaction mixture (e.g., by TLC or LC-MS) to determine if the desired product is being formed before concluding that the reaction has failed based on visual observation alone.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of your desired product, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low Yield Detected check_reagents Verify Reagent Quality (Aryl halide, Nucleophile, Base) start->check_reagents optimize_catalyst Optimize Catalyst System (Source, Ligand, Loading) check_reagents->optimize_catalyst Reagents OK successful_optimization Yield Improved check_reagents->successful_optimization Reagent Issue Found & Corrected optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) optimize_catalyst->optimize_conditions Still Low Yield optimize_catalyst->successful_optimization Yield Improved analyze_side_products Analyze for Side Products (e.g., Dehalogenation) optimize_conditions->analyze_side_products Still Low Yield optimize_conditions->successful_optimization Yield Improved address_side_products Address Side Reactions analyze_side_products->address_side_products Side Products Identified analyze_side_products->successful_optimization No Side Products, Yield Improved address_side_products->optimize_catalyst

Caption: Troubleshooting workflow for low yields.

Detailed Steps:

  • Verify Reagent Quality:

    • Aryl Halide: The reactivity of aryl halides follows the order I > Br > Cl.[8] Aryl chlorides can be particularly challenging to activate.[10] Ensure the purity of your aryl halide.

    • Nucleophile: Ensure your nucleophile (e.g., phenol (B47542), amine, thiol) is pure and dry.

    • Base: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][11] The effectiveness of a particular base can be highly dependent on the solvent and catalyst system.[6]

    • Copper Source: The quality and form of the copper catalyst are important. For traditional reactions, "activated" copper powder may be required.[1] For modern reactions, ensure your copper(I) salt (e.g., CuI) is fresh.

  • Optimize the Catalyst System:

    • Ligand Selection: The use of a ligand can dramatically improve yields and allow for milder reaction conditions.[3] There is no universal ligand, and screening may be necessary. Common ligand classes include N,N-, N,O-, and O,O-bidentate ligands.[3] N-methylglycine has been shown to be effective in certain Ullmann aminations.[12]

    • Catalyst Loading: While traditional Ullmann reactions often use stoichiometric amounts of copper, modern catalytic versions use much lower loadings (e.g., 1-10 mol%).[2] If you suspect catalyst deactivation, a higher loading might be beneficial, but this can also lead to side reactions.

  • Optimize Reaction Conditions:

    • Solvent: As discussed in the FAQs, polar aprotic solvents are generally a good choice.[4]

    • Temperature: Systematically vary the temperature. A decrease of just 15°C can significantly lower the yield in some cases.[5]

  • Analyze for Side Products:

    • A common side reaction is the dehalogenation of the aryl halide.[13] If you observe significant amounts of the dehalogenated starting material, it could indicate a problem with the catalytic cycle.

Issue 2: Catalyst Deactivation

Catalyst deactivation is a known issue in Ullmann condensations and can lead to stalled reactions.

Potential Causes and Solutions:

  • Ligation of the Base: The carbonate base can sometimes bind to the active copper species, leading to deactivation.[14] If you suspect this is an issue, you might consider screening other bases.

  • Catalyst Decomposition: The active copper(I) catalyst can be unstable and decompose, especially at higher temperatures.[9] This can sometimes be observed as the formation of a black precipitate.[9] Using a stabilizing ligand can help mitigate this issue.

  • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity and that the solvent is dry.

CatalystDeactivation Deactivation Catalyst Deactivation Cause1 Base Ligation Deactivation->Cause1 Cause2 Catalyst Decomposition Deactivation->Cause2 Cause3 Reagent Impurities Deactivation->Cause3 Solution1 Screen Different Bases Cause1->Solution1 Solution2 Use Stabilizing Ligand Optimize Temperature Cause2->Solution2 Solution3 Purify Reagents Use Dry Solvent Cause3->Solution3

Caption: Causes and solutions for catalyst deactivation.

Data Summary Tables

Table 1: Effect of Solvent on Ullmann C-C Coupling Yield

SolventYield (%)
DMF99
THF98
Water97
Toluene79
Benzene68

Data adapted from a study using a specific Cu(0) catalyst system for a C-C coupling reaction.[4]

Table 2: Effect of Base on Ullmann O-Arylation Yield in Toluene

BaseYield (%)
K₂CO₃58.3
Cs₂CO₃10
Na₂CO₃0

Data from a study on the O-arylation of a phenol with an aryl bromide in toluene at 100°C using a CuIPPh₃ catalyst.[6]

Key Experimental Protocols

General Protocol for a Ligand-Accelerated Ullmann Condensation (O-Arylation):

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and the chosen ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%).

  • Reaction Setup:

    • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., acetonitrile (B52724) or dioxane, 0.6 mL) via syringe.[15]

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110°C) and monitor the progress by TLC or LC-MS.[15][16]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for GC-MS Analysis of Reaction Progress:

To accurately determine yield and identify side products, regular sampling and analysis are recommended.

  • Sample Preparation:

    • At various time points, carefully extract a small aliquot from the reaction mixture under an inert atmosphere.

    • Quench the aliquot with water and an extraction solvent.

    • Vigorously shake the vial and allow the layers to separate.

    • Transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous Na₂SO₄).[5]

  • GC-MS Analysis:

    • Filter the dried organic solution and transfer it to a GC vial.

    • Inject a small volume (e.g., 1 µL) for analysis.[5]

References

Optimizing reaction conditions for the N-alkylation of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the N-alkylation of 2-Methoxyphenothiazine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-alkylation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong base: The N-H proton of the phenothiazine (B1677639) requires a sufficiently strong base for deprotonation. 2. Poor quality reagents: Impurities in the this compound, alkylating agent, or solvent can inhibit the reaction. 3. Low reaction temperature: The activation energy for the reaction may not be met. 4. Short reaction time: The reaction may not have proceeded to completion.1. Select a stronger base: Consider using sodium hydride (NaH) or sodamide (NaNH₂) instead of weaker bases like potassium carbonate (K₂CO₃) for complete deprotonation. 2. Ensure reagent purity: Use freshly purified starting materials and anhydrous solvents. 3. Increase reaction temperature: Gradually increase the temperature, monitoring for potential side reactions. For instance, reactions with sodamide in xylene are often conducted at elevated temperatures (e.g., 130°C).[1] 4. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.
Formation of Multiple Products (Side Reactions) 1. Oxidation of the sulfur atom: The phenothiazine sulfur is susceptible to oxidation, especially at higher temperatures or in the presence of air.[2] 2. Over-alkylation: The product, an N-alkylated phenothiazine, can sometimes undergo a second alkylation, especially with highly reactive alkylating agents. 3. C-alkylation: Alkylation may occur on the aromatic ring, although this is less common for N-alkylation.1. Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to minimize the chance of dialkylation. 3. Optimize reaction conditions: Milder conditions (lower temperature, less reactive base) can sometimes improve selectivity.
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions. 2. Co-elution of product and impurities: The product may have a similar polarity to the starting material or byproducts, making chromatographic separation difficult. 3. Product is an oil: The final product may not crystallize easily.1. Break the emulsion: Add a saturated brine solution during the aqueous workup to help break emulsions. 2. Optimize chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like crystallization or distillation under reduced pressure.[1] 3. Induce crystallization: Try scratching the flask, seeding with a small crystal, or changing the solvent to induce crystallization. If the product remains an oil, purification by column chromatography is the best approach.
Reaction is not Reproducible 1. Variability in reagent quality: Different batches of reagents may have varying purity. 2. Inconsistent reaction setup: Small changes in reaction conditions (e.g., stirring speed, rate of addition) can affect the outcome. 3. Atmospheric moisture: The presence of water can quench the base and hinder the reaction.1. Standardize reagents: Use reagents from a reliable source and consider purifying them before use. 2. Maintain consistent parameters: Carefully control all reaction parameters and document them thoroughly. 3. Use anhydrous conditions: Dry all glassware and use anhydrous solvents to prevent moisture contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of this compound?

A1: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions. For highly reactive alkylating agents, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF may be sufficient. For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) or sodamide (NaNH₂) is often necessary to achieve good yields.[1]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene (B28343) are commonly used. DMF is often a good choice as it can dissolve both the phenothiazine and the alkylating agent, facilitating the reaction. Toluene or xylene are often used for higher temperature reactions, for example with sodamide.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.

Q4: What is the typical workup procedure for this reaction?

A4: A typical workup involves cooling the reaction mixture, quenching any excess base (e.g., by adding water or a saturated ammonium (B1175870) chloride solution), and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q5: Are there any greener alternatives to traditional N-alkylation methods?

A5: Yes, Phase Transfer Catalysis (PTC) is a greener alternative that often allows the use of less hazardous solvents and milder bases (e.g., aqueous NaOH). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenothiazine anion from the aqueous phase to the organic phase where it reacts with the alkylating agent.

Experimental Protocols

Protocol 1: N-alkylation using Sodamide in Xylene (for the synthesis of Levomepromazine)

This protocol is adapted from the synthesis of Levomepromazine, a key drug derived from this compound.[1]

Materials:

  • This compound

  • 3-Dimethylamino-2-methylpropyl chloride

  • Sodamide (NaNH₂)

  • Xylene (anhydrous)

  • Water

  • Methanesulfonic acid

  • Ether

  • Aqueous sodium hydroxide (B78521) (NaOH)

Procedure:

  • In a reaction vessel, dissolve this compound in anhydrous xylene.

  • Add sodamide to the solution and heat the mixture to approximately 130°C.

  • Slowly add a solution of 3-dimethylamino-2-methylpropyl chloride in xylene to the reaction mixture.

  • Maintain the reaction at 130°C for about 20 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and carefully add water.

  • Add methanesulfonic acid to form the salt of the product.

  • Separate the aqueous layer and wash it with ether.

  • Make the aqueous layer basic by adding aqueous sodium hydroxide.

  • Extract the product with ether.

  • Dry the ether layer over an anhydrous salt and remove the solvent under reduced pressure.

  • The crude product can be further purified by high vacuum distillation.

Protocol 2: N-alkylation using Potassium Carbonate in DMF

This is a more general and milder protocol suitable for various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 equivalents) dropwise to the mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes various reaction conditions for the N-alkylation of phenothiazine derivatives found in the literature. Please note that direct comparison can be challenging as the substrates and alkylating agents may vary.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Dimethylamino-2-methylpropyl chlorideSodamideXylene13020~65-92[1]
Alkyl HalidesPotassium CarbonateDMF60-80VariesGoodGeneral Protocol
Alkyl HalidesSodium HydrideTHF/DMFRoom Temp4-12GoodGeneral Protocol
3-(Dimethylamino)propyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Visualizations

Experimental Workflow for N-alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, base, and solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert add_alkyl Add Alkylating Agent inert->add_alkyl heat Heat to Reaction Temperature add_alkyl->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH, NaNH2) check_base->solution_base No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Increase temperature and monitor check_temp->solution_temp No check_reagents Are reagents pure and anhydrous? check_time->check_reagents Yes solution_time Extend reaction time and monitor by TLC check_time->solution_time No solution_reagents Purify starting materials and use dry solvents check_reagents->solution_reagents No

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.

References

Technical Support Center: Purifying 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Methoxyphenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 3-methoxydiphenylamine, residual sulfur, and byproducts from side reactions. Additionally, oxidative degradation can lead to the formation of this compound-5-sulfoxide and other colored impurities.[1][2][3][4]

Q2: My purified this compound has a persistent yellow or brown color. How can I remove it?

A2: Colored impurities are often due to oxidation of the phenothiazine (B1677639) ring.[1][2][4] Treatment of the solution with activated charcoal before the final recrystallization step can be effective. It is crucial to use the minimum amount of charcoal necessary and to perform a hot filtration to remove it, as excessive use can lead to a loss of the desired product.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] For long-term storage, refrigeration (2-8°C) is recommended.[5] Exposure to light and air can accelerate oxidation.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or No Crystal Formation After Cooling The solution is not saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution. - If using a solvent system, add an anti-solvent dropwise until the solution becomes cloudy, then reheat to dissolve and cool slowly.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. - Consider using a different recrystallization solvent or a solvent pair.[6]
Low Recovery Yield Too much solvent was used during recrystallization.- Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization occurred during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. - Add a small excess of solvent before hot filtration to keep the product dissolved.
The product is significantly soluble in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product Purity is Still Low After Recrystallization Insoluble impurities were not completely removed.- Ensure complete dissolution of the desired product in hot solvent, leaving the impurities behind, and perform a hot gravity filtration.
Soluble impurities have co-crystallized with the product.- A second recrystallization may be necessary. - Consider an alternative purification method such as column chromatography.

Quantitative Data on Purification

The following table summarizes the purity of this compound obtained through recrystallization with different solvents as reported in the literature.

Recrystallization Solvent Achieved Purity (by HPLC) Overall Yield Reference
Cyclohexane (B81311)97%67%[7]
Benzene96-97%64.6-68%[7]

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., cyclohexane or benzene).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until dissolution is complete.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Decolorization with Activated Charcoal
  • Follow steps 1 and 2 of the Standard Recrystallization Protocol.

  • Charcoal Treatment: Remove the flask from the heat source and allow the solution to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

  • Reheating: Swirl the flask and gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration as described in Protocol 1 to remove the activated charcoal and any other insoluble impurities.

  • Proceed with steps 4-7 of the Standard Recrystallization Protocol.

Protocol 3: Purification by Column Chromatography

If recrystallization fails to yield a pure product, column chromatography can be employed.

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point. The goal is to achieve a retention factor (Rf) of 0.2-0.3 for this compound.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_final Final Product Crude Product Crude Product Solvent Selection Solvent Selection Crude Product->Solvent Selection Dissolution Dissolution Solvent Selection->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Insoluble Impurities? Crystallization Crystallization Dissolution->Crystallization Hot Filtration->Crystallization Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Drying Drying Isolation & Washing->Drying Pure Product Pure Product Drying->Pure Product Troubleshooting_Tree Start Start Problem Problem Start->Problem Recrystallization Issue No Crystals No Crystals Problem->No Crystals No Crystals Oiling Out Oiling Out Problem->Oiling Out Oiling Out Colored Product Colored Product Problem->Colored Product Colored Product Solution Solution Concentrate Solution Concentrate Solution No Crystals->Concentrate Solution Too much solvent? Induce Nucleation Induce Nucleation No Crystals->Induce Nucleation Supersaturated? Concentrate Solution->Solution Induce Nucleation->Solution Adjust Solvent Adjust Solvent Oiling Out->Adjust Solvent Impure/Solvent Issue? Adjust Solvent->Solution Charcoal Treatment Charcoal Treatment Colored Product->Charcoal Treatment Oxidized Impurities? Charcoal Treatment->Solution

References

Preventing oxidation of the sulfur atom in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenothiazine (B1677639) synthesis. The content addresses common challenges encountered during experimentation, with a specific focus on preventing the oxidation of the sulfur atom.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in phenothiazine synthesis?

A1: The synthesis of phenothiazines can be complex, with researchers often facing challenges such as low yields, undesired side reactions, and difficulties in purification. Key issues include the formation of oxidized byproducts like sulfoxides and sulfones, lack of regioselectivity during functionalization, and incomplete reactions.[1][2]

Q2: How can I minimize the formation of sulfoxide (B87167) byproducts during synthesis?

A2: Sulfoxide formation is a common side reaction resulting from the oxidation of the sulfur atom in the phenothiazine core.[2][3] To minimize this, it is crucial to control the reaction atmosphere by working under an inert gas (e.g., argon or nitrogen).[2] Additionally, the choice of oxidizing agent and reaction conditions plays a significant role. Milder oxidizing agents should be considered, and reaction times and temperatures should be optimized to favor the desired product over the oxidized byproduct.[2][4]

Q3: What is the Smiles rearrangement and why is it important in phenothiazine synthesis?

A3: The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction used to form the phenothiazine ring system.[5][6][7] It is a synthetically useful tool for obtaining various phenothiazine compounds.[5] The reaction often competes with Ullmann-type cyclization, and the outcome can be influenced by factors like the nature of the starting materials, steric hindrance, and reaction conditions (neutral, basic, or acidic).[5]

Q4: What are modern, more efficient methods for synthesizing phenothiazines that can help avoid side reactions like oxidation?

A4: Modern methods offer improved yields and milder reaction conditions, which can help minimize side reactions. These include:

  • Ullmann Condensation: This involves the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol (B119425) with a 2-halobenzene.[1][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed method couples amines with aryl halides to form carbon-nitrogen bonds and is effective for synthesizing a wide variety of phenothiazine derivatives.[9][10][11][12][13]

  • Transition-Metal-Free Methods: Newer, environmentally friendly approaches utilize molecular oxygen as a hydrogen acceptor in the absence of transition metals, reacting cyclohexanones with 2-aminobenzenethiols.[1][14]

Troubleshooting Guide

Problem Possible Causes Solutions
High levels of sulfoxide or sulfone byproduct detected. 1. Presence of oxygen or moisture in the reaction.[1] 2. Reaction temperature is too high.[1] 3. Inappropriate choice of reagents or catalyst.1. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.[2] 2. Optimize the reaction temperature. In some cases, lowering the temperature can reduce the rate of oxidation.[1] 3. Consider using milder reaction conditions or alternative synthetic routes like Buchwald-Hartwig amination or Ullmann condensation which can offer better control.[1][9]
Low or no product yield. 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Impure starting materials. 4. Air or moisture contamination.[1]1. Use a fresh or properly stored catalyst.[1] 2. Optimize the reaction temperature using a calibrated thermometer.[1] 3. Purify starting materials before use.[1] 4. As mentioned above, conduct the reaction under an inert atmosphere.[2]
Product is a dark, tarry substance. 1. Polymerization or decomposition at high temperatures.[1] 2. Presence of impurities.1. Reduce the reaction temperature and/or reaction time.[1] 2. Ensure the purity of all reactants and solvents.[1]
Poor regioselectivity in the final product. 1. The reaction conditions favor the formation of multiple isomers.1. Utilize pre-functionalized starting materials to direct the cyclization to the desired position.[1] 2. Explore alternative synthetic strategies that offer higher regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Phenothiazine Synthesis under Inert Atmosphere (Modified Bernthsen Reaction)

This protocol is a modification of the classical Bernthsen reaction, incorporating an inert atmosphere to minimize sulfur oxidation.

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous aluminum chloride (catalyst)

  • Dry, oxygen-free solvent (e.g., dry toluene (B28343) or xylene)

  • Nitrogen or Argon gas supply

  • Schlenk line or glove box

Procedure:

  • Set up a reaction vessel equipped with a condenser and a gas inlet/outlet connected to a Schlenk line or placed within a glove box.

  • Flame-dry the glassware under vacuum and backfill with inert gas to remove any adsorbed moisture and oxygen.

  • In the reaction vessel, combine diphenylamine, sulfur, and anhydrous aluminum chloride under a positive pressure of inert gas.

  • Add the dry, oxygen-free solvent.

  • Carefully heat the mixture with stirring. The reaction typically initiates around 140-150°C, with the evolution of hydrogen sulfide (B99878) gas. Ensure proper ventilation in a fume hood.[15]

  • If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.

  • Once the initial vigorous reaction has subsided, maintain the temperature at approximately 160°C for a period to ensure the reaction goes to completion.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature under the inert atmosphere.

  • The crude product can then be purified by extraction and recrystallization.

Protocol 2: Buchwald-Hartwig Amination for Phenothiazine Synthesis

This method provides a modern and efficient route to phenothiazines with good control over side reactions.

Materials:

  • A suitable S-(o-bromoaryl)-S-methylsulfilimine

  • An appropriate aryne precursor (e.g., o-silylaryl triflate)

  • Palladium precatalyst (e.g., RuPhos Pd G1)

  • Ligand (e.g., RuPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere setup (Schlenk line or glove box)

Procedure:

  • In an inert atmosphere glove box or using Schlenk techniques, add the S-(o-bromoaryl)-S-methylsulfilimine, the aryne precursor, the palladium precatalyst, the ligand, and the base to a dry reaction flask.

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the optimized temperature (often between 80-110°C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is then typically quenched with water and extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow Workflow for Minimizing Sulfur Oxidation start Start Phenothiazine Synthesis inert_atm Prepare Inert Atmosphere (N2 or Ar) start->inert_atm reagents Use Dry Solvents & High-Purity Reagents start->reagents method Select Synthesis Method inert_atm->method reagents->method bernthsen Modified Bernthsen (Controlled Heating) method->bernthsen Classic buchwald Buchwald-Hartwig (Pd-catalyzed) method->buchwald Modern ullmann Ullmann Condensation (Cu-catalyzed) method->ullmann Modern monitor Monitor Reaction (TLC, LC-MS) bernthsen->monitor buchwald->monitor ullmann->monitor workup Workup & Purification monitor->workup analysis Analyze Product for Sulfoxide Impurities workup->analysis end Pure Phenothiazine analysis->end troubleshooting_oxidation Troubleshooting Sulfoxide Formation start High Sulfoxide Content Detected check_atm Check Inert Atmosphere Integrity start->check_atm leak Leak in System check_atm->leak Yes no_leak Atmosphere is Secure check_atm->no_leak No solution Reduced Sulfoxide Formation leak->solution Fix Leak check_reagents Verify Reagent & Solvent Purity/Dryness no_leak->check_reagents impure Impurities Present check_reagents->impure Yes pure Reagents are Pure & Dry check_reagents->pure No impure->solution Purify/Replace optimize_temp Optimize Reaction Temperature pure->optimize_temp too_high Temperature Too High optimize_temp->too_high Yes temp_ok Temperature is Optimal optimize_temp->temp_ok No too_high->solution Lower Temperature change_method Consider Alternative Synthesis Route (e.g., Buchwald-Hartwig) temp_ok->change_method change_method->solution

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxyphenothiazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Methoxyphenothiazine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound?

A1: The most prevalent and scalable synthetic route for this compound is a four-step process. This process begins with the condensation of resorcinol (B1680541) and aniline (B41778) to produce 3-hydroxydiphenylamine (B363952) (Intermediate I). This is followed by the methylation of Intermediate I to yield 3-methoxydiphenylamine (B94031) (Intermediate II). The synthesis concludes with an iodine-catalyzed cyclization of Intermediate II with sulfur to form the final product, this compound.[1] This method is favored for its use of readily available starting materials and amenability to large-scale production.

Q2: What are the critical quality attributes (CQAs) of this compound for preclinical studies?

A2: For preclinical studies, the critical quality attributes of this compound include high purity (typically >99%), a well-defined impurity profile, and physical properties such as crystallinity and particle size distribution that can influence its formulation. The material should be free of residual solvents, heavy metals, and any process-related impurities that could interfere with toxicological and pharmacological assessments.

Q3: What are the major challenges when scaling up the synthesis of this compound?

A3: Key challenges in scaling up this synthesis include:

  • Reaction Control: Ensuring consistent temperature and mixing, especially during the exothermic cyclization step, is crucial to prevent side reactions and ensure batch-to-batch reproducibility.

  • Impurity Profile: Controlling the formation of byproducts in each step is critical, as their removal at a larger scale can be complex and costly.

  • Solid Handling: Efficiently handling and transferring large quantities of solids, particularly during filtration and drying, requires appropriate equipment and procedures.

  • Safety: The use of reagents like sulfur and iodine at an industrial scale necessitates stringent safety protocols to mitigate risks of exposure and environmental contamination.

Q4: What analytical methods are recommended for in-process controls and final product release?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction progress, assessing purity, and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation of intermediates and the final product. Gas Chromatography (GC) can be used to determine residual solvent content.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient removal of water byproduct.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Ensure the reaction temperature is maintained within the optimal range (typically 180-200°C). - Use a Dean-Stark apparatus or a nitrogen sparge to effectively remove water and drive the equilibrium towards product formation.
Dark Product Color/High Impurity Levels - Oxidation of the product. - Formation of polymeric byproducts at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high reaction temperatures and prolonged reaction times. - Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Methylation - Insufficient amount of methylating agent. - Inadequate base strength or amount. - Low reaction temperature.- Use a slight excess of the methylating agent (e.g., dimethyl sulfate). - Ensure a sufficient amount of a suitable base (e.g., potassium carbonate) is used to neutralize the formed acid. - Maintain the reaction temperature within the optimal range for the chosen methylating agent and solvent.
Formation of Quaternary Ammonium Salts (if using certain methylating agents) - Over-methylation of the diphenylamine (B1679370) nitrogen.- Carefully control the stoichiometry of the methylating agent. - Add the methylating agent portion-wise to the reaction mixture.
Step 3: Synthesis of this compound (Final Product)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product - Insufficient heating or reaction time. - Inactive iodine catalyst. - Sub-optimal sulfur to intermediate ratio.- Ensure the reaction is heated to reflux for a sufficient duration (typically 8-12 hours).[1] - Use fresh, dry iodine. - Optimize the molar ratio of sulfur to Intermediate II.
Formation of Unidentified Byproducts - Side reactions due to high temperatures. - Presence of impurities from the previous step.- Maintain a controlled reflux temperature. - Ensure the purity of Intermediate II before proceeding with the cyclization step.
Difficulties in Product Isolation - Product oiling out instead of crystallizing. - Co-precipitation of impurities.- Choose an appropriate solvent for crystallization and control the cooling rate. - Perform a hot filtration to remove any insoluble impurities before cooling.
Step 4: Purification of this compound
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - Product is too soluble in the chosen solvent at low temperatures. - Using an excessive amount of solvent.- Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product.
Product Fails to Meet Purity Specifications - Inefficient removal of closely related impurities. - Occlusion of impurities within the crystals.- Consider a second recrystallization or the use of a different solvent system. - For challenging purifications, column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

  • Charge a suitable reactor with resorcinol and aniline in a 1:1.2 molar ratio.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to 185-195°C with stirring under a nitrogen atmosphere.[1]

  • Remove the water formed during the reaction using a suitable method (e.g., Dean-Stark trap).

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the reaction mixture and isolate the crude 3-hydroxydiphenylamine. Purification can be achieved by vacuum distillation or recrystallization.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

  • Dissolve 3-hydroxydiphenylamine in a suitable solvent (e.g., acetone, THF).

  • Add a base (e.g., potassium carbonate) in a 1:1.5 molar ratio relative to the starting material.

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add a methylating agent (e.g., dimethyl sulfate) to the reaction mixture.

  • Maintain the temperature and stir for 3-8 hours, monitoring the reaction by TLC or HPLC.[1]

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by distillation or recrystallization.

Step 3: Synthesis of this compound

  • Charge a reactor with 3-methoxydiphenylamine, sulfur (in a 1:1.1 to 1:2 molar ratio), and a suitable solvent (e.g., xylene, dichlorobenzene).

  • Add a catalytic amount of iodine (0.1-0.5 mol%).

  • Heat the mixture to reflux (typically 140-180°C, depending on the solvent) and maintain for 8-12 hours.[1]

  • Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature to induce crystallization of the product.

  • Collect the crude this compound by filtration and wash with a small amount of cold solvent.

Step 4: Purification of this compound

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, based on literature and patent information.[1] These values may vary depending on the scale and specific reaction conditions.

Step Reactant Ratio (Molar) Typical Yield Typical Purity (by HPLC)
1. 3-Hydroxydiphenylamine Resorcinol:Aniline (1:1.2)85-95%>98%
2. 3-Methoxydiphenylamine Intermediate I:Methylating Agent (1:1.1)90-98%>99%
3. This compound (Crude) Intermediate II:Sulfur (1:1.2)70-85%95-97%
4. This compound (Purified) -80-90% (recrystallization)>99.5%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Purification Resorcinol Resorcinol Intermediate_I 3-Hydroxydiphenylamine Resorcinol->Intermediate_I p-TsOH, Heat Aniline Aniline Aniline->Intermediate_I p-TsOH, Heat Intermediate_II 3-Methoxydiphenylamine Intermediate_I->Intermediate_II Base, Heat Intermediate_I->Intermediate_II Methylating_Agent Methylating Agent Methylating_Agent->Intermediate_II Crude_Product Crude this compound Intermediate_II->Crude_Product Heat Intermediate_II->Crude_Product Sulfur Sulfur Sulfur->Crude_Product Iodine Iodine Iodine->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product Recrystallization Crude_Product->Pure_Product

Caption: Synthetic workflow for this compound.

Preclinical Development Workflow

Preclinical_Workflow cluster_synthesis API Synthesis and Manufacturing cluster_formulation Formulation Development cluster_testing Preclinical Testing cluster_regulatory Regulatory Submission Process_Development Process Development & Scale-Up Analytical_Development Analytical Method Development Process_Development->Analytical_Development Preclinical_Manufacturing Preclinical Batch Manufacturing Analytical_Development->Preclinical_Manufacturing Preformulation Preformulation Studies Preclinical_Manufacturing->Preformulation Formulation_Dev Formulation Development Preformulation->Formulation_Dev Pharmacology Pharmacology Studies Formulation_Dev->Pharmacology DMPK DMPK Studies Pharmacology->DMPK Toxicology Toxicology Studies DMPK->Toxicology IND_Filing IND/CTA Filing Toxicology->IND_Filing

Caption: Key stages in the preclinical development of a small molecule API.

Signaling Pathway Modulation by Phenothiazines

Phenothiazine (B1677639) derivatives have been shown to modulate various signaling pathways implicated in cancer.[2]

Signaling_Pathway cluster_phenothiazine Phenothiazines cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Phenothiazine Phenothiazine PI3K_Akt_mTOR PI3K/Akt/mTOR Phenothiazine->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Phenothiazine->MAPK_ERK p53 p53 Pathway Phenothiazine->p53 DRD2 Dopamine Receptor D2 Phenothiazine->DRD2 Proliferation Inhibition of Proliferation PI3K_Akt_mTOR->Proliferation Autophagy Autophagy PI3K_Akt_mTOR->Autophagy MAPK_ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle DRD2->Apoptosis

Caption: Modulation of cancer-related signaling pathways by phenothiazines.

References

Troubleshooting guide for HPLC analysis of phenothiazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of phenothiazine (B1677639) compounds. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of phenothiazine compounds?

The most frequently encountered problems during the HPLC analysis of phenothiazines include peak tailing, retention time shifts, poor resolution, pressure fluctuations, baseline noise, and issues with detector sensitivity.[1][2][3] These issues can often be attributed to the basic nature of phenothiazines, which can lead to undesirable interactions with the stationary phase, or to general HPLC system problems.

Q2: Why do phenothiazine peaks often show tailing in reversed-phase HPLC?

Peak tailing is a common issue when analyzing basic compounds like phenothiazines on silica-based reversed-phase columns.[4][5] The primary cause is the interaction between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[5][6] This secondary interaction leads to an asymmetrical peak shape with a "tail."[4] Factors such as improper mobile phase pH, low buffer concentration, or column degradation can exacerbate this issue.[1][4]

Q3: What is a suitable starting mobile phase for phenothiazine analysis?

A good starting point for developing a reversed-phase HPLC method for phenothiazines is a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer. For example, a mobile phase of 0.1% formic acid and acetonitrile (70:30) has been used successfully.[7][8] Another example is a mobile phase of 15:85 v/v acetonitrile and 0.18 M ammonium (B1175870) acetate (B1210297) at pH 5.0.[9] The pH of the mobile phase is a critical parameter to control for good peak shape and retention.[8][10]

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My phenothiazine peaks are showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for phenothiazine compounds is often due to secondary interactions with the stationary phase. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing Observed check_ph Check Mobile Phase pH Is it acidic (pH 2-4)? start->check_ph adjust_ph Adjust pH to 2-4 (e.g., with formic or phosphoric acid) check_ph->adjust_ph No check_buffer Check Buffer Concentration Is it sufficient (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Evaluate Column Condition Is the column old or contaminated? check_buffer->check_column Yes increase_buffer->check_column new_column Use a Modern, End-capped or Polar-Embedded Column check_column->new_column Yes, Old flush_column Flush or Regenerate Column check_column->flush_column Yes, Contaminated check_sample_load Check Sample Concentration Is it too high? check_column->check_sample_load No new_column->check_sample_load flush_column->check_sample_load dilute_sample Dilute Sample check_sample_load->dilute_sample Yes end End: Symmetrical Peak check_sample_load->end No dilute_sample->end rt_shift Retention Time Shift flow_rate Flow Rate Fluctuation rt_shift->flow_rate mobile_phase Mobile Phase Inconsistency rt_shift->mobile_phase column_issue Column-Related Issue rt_shift->column_issue temperature Temperature Fluctuation rt_shift->temperature pump_leak Pump Leak/Seal Wear flow_rate->pump_leak air_bubbles Air Bubbles in Pump flow_rate->air_bubbles composition_change Incorrect Composition mobile_phase->composition_change ph_change pH Drift mobile_phase->ph_change degradation Column Degradation column_issue->degradation equilibration Insufficient Equilibration column_issue->equilibration oven_off Column Oven Malfunction temperature->oven_off lab_temp Ambient Lab Temperature Change temperature->lab_temp

References

Optimizing solvent and catalyst selection for phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for overcoming common challenges in phenothiazine (B1677639) synthesis. Below, you will find frequently asked questions (FAQs) for quick reference, detailed troubleshooting guides for specific experimental issues, and optimized reaction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the phenothiazine core?

A1: The most common methods for synthesizing the phenothiazine core are the Bernthsen reaction, the Ullmann condensation, and the Smiles rearrangement. Modern approaches often utilize palladium-catalyzed C-N bond formation for improved efficiency and selectivity.[1]

Q2: I'm experiencing low yields in my phenothiazine synthesis. What are the first things I should check?

A2: Low yields are a common issue. Systematically investigate the following:

  • Reagent Purity: Ensure all starting materials, solvents, and catalysts are pure and, where necessary, anhydrous. Impurities can lead to side reactions.

  • Reaction Atmosphere: The phenothiazine core is susceptible to oxidation.[2] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of sulfoxide (B87167) and sulfone byproducts.[2][3]

  • Temperature Control: Phenothiazine synthesis is often temperature-sensitive. Use a calibrated thermometer and a reliable heating source to maintain the optimal temperature for your specific reaction.[3]

  • Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration. Both incomplete and prolonged reaction times can decrease yields.[3]

Q3: How can I improve the regioselectivity of my reaction, especially with substituted precursors?

A3: Achieving high regioselectivity can be challenging due to the reactive nature of the phenothiazine scaffold.[4] Consider the following strategies:

  • Milder Reaction Conditions: High temperatures can often lead to a loss of selectivity. Exploring modern, milder methods like palladium-catalyzed reactions may offer better control.[1]

  • Pre-functionalized Starting Materials: Instead of functionalizing the phenothiazine core post-synthesis, which can be unselective, begin with appropriately substituted starting materials to direct the cyclization to the desired position.[1]

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed reactions, the ligand can play a crucial role in directing the reaction to a specific site.

Q4: What are the most common side reactions in phenothiazine synthesis and how can I minimize them?

A4: Common side reactions include oxidation of the sulfur atom to a sulfoxide or sulfone, over-sulfurization, and polymerization, especially at high temperatures.[1] To minimize these:

  • Inert Atmosphere: As mentioned, use an inert atmosphere to prevent oxidation.[2][3]

  • Control Stoichiometry: Carefully control the ratio of your reactants to avoid unwanted side reactions.

  • Temperature and Time Optimization: Avoid excessively high temperatures and prolonged reaction times, which can lead to decomposition and polymerization.[1][2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Use this guide to diagnose and resolve issues related to low product yield.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Temp Is the reaction temperature correct? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh or properly stored catalyst. Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure and dry? Check_Temp->Check_Purity Yes Solution_Temp Optimize temperature using a calibrated thermometer. Check_Temp->Solution_Temp No Check_Atmosphere Is an inert atmosphere required and maintained? Check_Purity->Check_Atmosphere Yes Solution_Purity Purify starting materials before use. Check_Purity->Solution_Purity No Solution_Atmosphere Ensure a properly maintained inert atmosphere. Check_Atmosphere->Solution_Atmosphere No

Caption: Troubleshooting workflow for low product yield in phenothiazine synthesis.

Issue 2: Formation of a Dark, Tarry Substance

The appearance of a dark, tarry substance often indicates polymerization or decomposition.

Troubleshooting Guide for Tarry Product

Potential Cause Recommended Solution
Excessively High Reaction Temperature Reduce the reaction temperature. Monitor the temperature closely to avoid overheating.[1][2]
Prolonged Reaction Time Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Presence of Impurities Ensure the purity of all reactants and solvents. Purify starting materials if necessary.
Oxygen Contamination If your reaction is sensitive to oxidation, ensure a robust inert atmosphere is maintained throughout the reaction.[2][3]
Issue 3: Poor Regioselectivity in Functionalization

Achieving the desired isomer can be difficult with substituted phenothiazines.

Strategies to Improve Regioselectivity

Strategy Description
Employ Milder Reaction Conditions High temperatures can decrease selectivity.[1] Modern catalytic methods often allow for lower reaction temperatures.
Utilize Pre-functionalized Starting Materials Synthesize the desired substituted precursors before cyclization to direct the formation of the desired isomer.[1]
Optimize Catalyst and Ligand In palladium-catalyzed reactions, the choice of ligand can significantly influence the regiochemical outcome. Screen different ligands to find the optimal one for your desired transformation.
Protecting Groups Consider using protecting groups to block reactive sites and direct functionalization to the desired position.

Data on Solvent and Catalyst Selection

The following tables summarize how the choice of catalyst and solvent can impact the yield of phenothiazine synthesis in different reaction types.

Bernthsen Reaction: Catalyst Comparison
Catalyst Typical Conditions Reported Yield Notes
Iodine (I₂) (trace) Diphenylamine (B1679370), Sulfur, 250-260°C, 5 hoursGoodA classic and effective catalyst for this reaction.
Anhydrous Aluminum Chloride (AlCl₃) Diphenylamine, Sulfur, ~140-160°CUp to 93%Reaction can be vigorous; temperature control is crucial.[1]
Ullmann Condensation: Solvent and Catalyst Effects

The Ullmann condensation typically requires a copper catalyst and a polar, high-boiling solvent. Modern methods have introduced the use of ligands to improve reaction conditions and yields.

Catalyst System Solvent Temperature Yield Notes
Copper Powder N-Methylpyrrolidone (NMP), Nitrobenzene, or DMF>210°CModerateTraditional method, requires harsh conditions.[5]
CuI / Ligand (e.g., phenanthroline) DMF135°CGood to ExcellentLigands allow for milder reaction temperatures and improved yields.
CuO Nanoparticles DMSO~100°CGoodNanoparticle catalysts can offer high efficiency under milder conditions.
Palladium-Catalyzed Synthesis: Ligand and Solvent Comparison

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a versatile route to phenothiazines with high functional group tolerance.

Palladium Precatalyst Ligand Base Solvent Temperature Yield
Pd₂(dba)₃ XantphosNaOtBuToluene80-110°CGood to Excellent
Pd(OAc)₂ BINAPCs₂CO₃Toluene100°CGood
RuPhos Pd G1 RuPhosNaOtBuToluene80-110°CGood

Note: Yields are highly substrate-dependent and the information in these tables should be used as a general guide.

Experimental Protocols

Protocol 1: Bernthsen Reaction using Aluminum Chloride Catalyst

This protocol describes the synthesis of the basic phenothiazine core from diphenylamine and sulfur.

Reaction Scheme:

Bernthsen_Reaction Reactant1 Diphenylamine Product Phenothiazine Reactant1->Product Reactant2 Sulfur (S₈) Reactant2->Product Catalyst AlCl₃ Catalyst->Product catalyzes Byproduct H₂S Product->Byproduct releases

Caption: General scheme for the Bernthsen synthesis of phenothiazine.

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous aluminum chloride (catalyst)

  • Water (for washing)

  • Dilute alcohol (for washing)

  • Alcohol (for recrystallization)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a gas outlet (to a fume hood scrubber), combine diphenylamine, sulfur, and anhydrous aluminum chloride.

  • Carefully heat the mixture. The reaction will initiate at approximately 140-150°C, accompanied by the evolution of hydrogen sulfide (B99878) gas. (Caution: Hydrogen sulfide is toxic. This reaction must be performed in a well-ventilated fume hood). [1]

  • If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.

  • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[1]

  • Allow the reaction mixture to cool and solidify.

  • Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst.[1]

  • The remaining solid is crude phenothiazine, which can be further purified by recrystallization from alcohol.

Protocol 2: Palladium-Catalyzed N-Arylation of Phenothiazine (Buchwald-Hartwig Amination)

This protocol details a modern method for the N-arylation of a pre-formed phenothiazine core.

Reaction Workflow:

Buchwald_Hartwig_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Step1 Add Phenothiazine, Aryl Halide, Pd Precatalyst, Ligand, and Base Start->Step1 Step2 Add Anhydrous, Deoxygenated Solvent Step1->Step2 Step3 Heat Reaction Mixture with Stirring (e.g., 80-110°C) Step2->Step3 Step4 Monitor Reaction by TLC or GC-MS Step3->Step4 Workup Workup: Cool, Dilute, and Filter through Celite Step4->Workup Upon Completion Purification Purification: Extraction and Column Chromatography Workup->Purification Product Product: N-Arylphenothiazine Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation of phenothiazine.

Materials:

  • Phenothiazine

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., RuPhos Pd G1)[2]

  • Phosphine (B1218219) ligand (e.g., RuPhos)[2]

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the phenothiazine, aryl halide, palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Smiles Rearrangement for Phenothiazine Synthesis

This method involves an intramolecular nucleophilic aromatic substitution to form the phenothiazine ring system.

Reaction Mechanism Overview:

Smiles_Rearrangement Start 2-Amino-2'-nitrodiphenylsulfide Derivative Intermediate1 Deprotonation of Amine with Base Start->Intermediate1 Base Intermediate2 Intramolecular Nucleophilic Attack (Meisenheimer Complex) Intermediate1->Intermediate2 Product Phenothiazine Derivative Intermediate2->Product Rearrangement & Elimination

Caption: Simplified mechanism of the Smiles rearrangement for phenothiazine synthesis.

Materials:

  • A suitable 2-amino-2'-nitrodiphenylsulfide derivative

  • Base (e.g., potassium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 2-amino-2'-nitrodiphenylsulfide derivative in a suitable solvent such as ethanol.

  • Add a solution of a strong base (e.g., potassium hydroxide (B78521) in ethanol) to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction by TLC. The cyclization proceeds via a spirocyclic Meisenheimer intermediate.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, filter the precipitate, wash with water, and dry.

  • If the product does not precipitate, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

References

Validation & Comparative

A Comparative Analysis of 2-Methoxyphenothiazine and Chlorpromazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of 2-Methoxyphenothiazine and the benchmark antipsychotic Chlorpromazine reveals significant gaps in the pharmacological data for this compound, underscoring a need for further research. While Chlorpromazine is a well-characterized phenothiazine (B1677639), detailed experimental data on the biological activity of this compound remains largely unavailable in the public domain.

This guide provides a comprehensive comparison based on the currently available information, highlighting the established properties of Chlorpromazine as a reference for the potential evaluation of this compound. The content is structured to provide researchers, scientists, and drug development professionals with a clear overview of the existing knowledge and the necessary experimental frameworks for a direct comparison.

Physicochemical Properties

Both this compound and Chlorpromazine belong to the phenothiazine class of compounds, characterized by a tricyclic structure. Their physicochemical properties are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundChlorpromazine
Chemical Structure C₁₃H₁₁NOSC₁₇H₁₉ClN₂S
Molecular Weight 229.29 g/mol 318.86 g/mol
CAS Number 1771-18-250-53-3
Appearance Not specified in available literatureWhite or creamy-white odorless crystalline powder.[1]
Melting Point 185-187 °C[2]194-198 °C (hydrochloride salt)
Solubility Not specified in available literatureSoluble in water (as hydrochloride salt).[1]
Synthesis Synthesized from resorcinol (B1680541) and aniline (B41778) via condensation, methylation, and cyclization.[2][3]Synthesized via several routes, a common one involving the reaction of 2-chlorophenothiazine (B30676) with 3-dimethylaminopropyl chloride.

Pharmacodynamics: Receptor Binding Profiles

The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4][5] However, their interaction with a wide range of other neurotransmitter receptors contributes to their broad pharmacological profile and side effects.

While detailed receptor binding affinity data for this compound is not available, the profile of Chlorpromazine is well-documented. The following table presents the inhibition constants (Ki) of Chlorpromazine for various receptors, which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Chlorpromazine

ReceptorKi (nM)
Dopamine D₁15[6]
Dopamine D₂3.5[6]
Dopamine D₃7.5[6]
Dopamine D₄5.5[6]
Serotonin 5-HT₁ₐ1000
Serotonin 5-HT₂ₐ11
Serotonin 5-HT₂c12
Serotonin 5-HT₆6.5
Serotonin 5-HT₇6.0
Adrenergic α₁1.8
Adrenergic α₂140
Histamine H₁1.0
Muscarinic M₁13

Data compiled from various sources and may exhibit variability due to different experimental conditions.

Pharmacokinetics

The pharmacokinetic profile of a drug determines its concentration in the body over time. Key parameters include bioavailability, protein binding, metabolism, and elimination half-life. While extensive pharmacokinetic data exists for Chlorpromazine, such information for this compound is not publicly available.

Table 2: Pharmacokinetic Parameters of Chlorpromazine

ParameterValue
Bioavailability (Oral) 10–80% (highly variable)[7]
Protein Binding 90–99%[7]
Metabolism Primarily hepatic, mainly by CYP2D6.[7]
Elimination Half-life Approximately 30 hours.[7]
Excretion Primarily renal.[7]

Signaling Pathways and Experimental Workflows

To facilitate further research and a direct comparison, this section provides visualizations of a key signaling pathway affected by phenothiazines and a typical experimental workflow for in vitro screening.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Chlorpromazine Chlorpromazine / this compound Chlorpromazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of phenothiazines.

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing D2R) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Ligand_Prep Radioligand Preparation (e.g., [3H]Spiperone) Ligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound / Chlorpromazine) Compound_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Caption: A typical workflow for an in vitro competitive radioligand binding assay.

Experimental Protocols

To enable a direct comparison of this compound and Chlorpromazine, standardized experimental protocols are essential. Below are outlines for key experiments.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D2 receptor.

  • Receptor Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds (this compound and Chlorpromazine).

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors), and the test compound at varying concentrations.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Psychosis

Animal models are crucial for evaluating the in vivo efficacy of potential antipsychotic drugs. A commonly used model is the amphetamine-induced hyperlocomotion model in rodents.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arena).

    • Animals are pre-treated with either vehicle, Chlorpromazine, or this compound at various doses.

    • After a specific pre-treatment time, animals are challenged with a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated activity monitoring system.

  • Data Analysis: The ability of the test compounds to attenuate the amphetamine-induced hyperlocomotion is analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests).

Clinical Trial Design for Schizophrenia

A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy and safety of a new antipsychotic drug.

  • Participants: Patients diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).

  • Study Design:

    • Screening Phase: Assess eligibility of participants based on inclusion and exclusion criteria.

    • Randomization: Eligible participants are randomly assigned to receive either the investigational drug (e.g., this compound), an active comparator (e.g., Chlorpromazine), or a placebo.

    • Treatment Phase: The study medication is administered for a predefined period (e.g., 6-8 weeks).

    • Follow-up Phase: Monitor participants for a period after the treatment phase to assess long-term effects and safety.

  • Outcome Measures:

    • Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

    • Secondary Outcomes: Clinical Global Impression (CGI) scale, assessment of extrapyramidal symptoms, and safety and tolerability assessments.

  • Data Analysis: Statistical analysis is performed to compare the efficacy and safety of the different treatment groups.

Clinical_Trial_Workflow Start Patient Recruitment Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Chlorpromazine) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Treatment Treatment Period (e.g., 8 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Period Treatment->FollowUp Data_Collection Data Collection (PANSS, CGI, Safety) Treatment->Data_Collection FollowUp->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A simplified workflow of a randomized controlled clinical trial for schizophrenia.

Conclusion

This comparative guide underscores the significant disparity in the available scientific literature between this compound and Chlorpromazine. While Chlorpromazine has been extensively studied, providing a rich dataset on its physicochemical properties, pharmacokinetics, and pharmacodynamics, this compound remains a largely uncharacterized compound in the public domain. For a meaningful and data-driven comparison to be made, further research into the biological activities of this compound is imperative. The experimental protocols and workflows provided herein offer a foundational framework for conducting such investigations, which would be invaluable to the fields of neuroscience and psychopharmacology.

References

A Researcher's Guide to In Vitro Antioxidant Profiling of 2-Methoxyphenothiazine: DPPH and FRAP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antioxidant Activity

A direct comparison of the antioxidant capacity of 2-Methoxyphenothiazine against established antioxidants is crucial for understanding its potential therapeutic value. The following table provides a template for presenting the quantitative data obtained from DPPH and FRAP assays. Researchers can populate this table with their experimental findings to facilitate a clear and concise comparison.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound and Standard Antioxidants

CompoundDPPH Assay IC50 (µg/mL)FRAP Assay (Absorbance at 593 nm)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Standard)Experimental ValueExperimental Value
Trolox (Standard)Experimental ValueExperimental Value
Gallic Acid (Standard)Experimental ValueExperimental Value

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. For the FRAP assay, a higher absorbance value indicates greater ferric reducing power.

Visualizing the Experimental and Chemical Processes

To better understand the workflow and the underlying chemical principles of the antioxidant assays, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample This compound & Standard Solutions reaction Incubation of Sample with Reagent prep_sample->reaction prep_reagents DPPH & FRAP Reagents prep_reagents->reaction measurement Spectrophotometric Measurement reaction->measurement calculation IC50 / Absorbance Calculation measurement->calculation comparison Comparative Analysis calculation->comparison

Caption: General workflow for in vitro antioxidant assays.

dpph_mechanism cluster_dpph DPPH Radical Scavenging DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + Antioxidant (AH) Antioxidant Antioxidant (AH) Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant->Oxidized_Antioxidant - H•

Caption: Chemical principle of the DPPH assay.

frap_mechanism cluster_frap Ferric Reducing Antioxidant Power Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant - e⁻

Caption: Mechanism of the FRAP assay.

Detailed Experimental Protocols

The following are detailed methodologies for the DPPH and FRAP assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2][3]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • This compound

  • Standard antioxidants (e.g., Ascorbic acid, Trolox, Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4][5] Store the solution in the dark.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidants.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the sample or standard solution.

    • Add the DPPH working solution to each well.[6]

    • For the blank, use methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The concentration that causes 50% inhibition is the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1][9] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[1]

Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Standard antioxidant (e.g., Trolox, Ferrous sulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10][11] Incubate the reagent at 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from this stock. Prepare a standard curve using a known concentration of ferrous sulfate (B86663) or Trolox.

  • Assay Protocol:

    • Add a small volume of the sample or standard solution to each well of a 96-well plate.[9]

    • Add the freshly prepared FRAP reagent to each well.[9]

    • For the blank, use the solvent instead of the sample solution.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[1][9]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm using a microplate reader.[1][9]

  • Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve and is expressed as µM of Fe(II) equivalents or Trolox equivalents.

By following these standardized protocols, researchers can generate reliable and reproducible data to objectively assess and compare the in vitro antioxidant activity of this compound, thereby contributing valuable insights to the field of drug discovery and development.

References

Unveiling the Anticancer Potential of 2-Methoxyphenothiazine Derivatives: A Comparative Analysis Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and effective anticancer agents, 2-Methoxyphenothiazine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of their anticancer activity, validated through the widely accepted MTT assay, against established chemotherapeutic drugs. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, methodologies, and the underlying signaling pathways.

Comparative Anticancer Activity: A Quantitative Overview

The efficacy of novel anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of various phenothiazine (B1677639) derivatives, including those with methoxy (B1213986) substitutions, against different cancer cell lines, in comparison to the standard chemotherapeutic agent, doxorubicin. A lower IC50 value indicates a higher potency of the compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Chalcone-based Phenothiazine (4b)HepG-2 (Hepatocellular Carcinoma)7.14 µg/mLDoxorubicinNot specified in study
Chalcone-based Phenothiazine (4k)HepG-2 (Hepatocellular Carcinoma)7.61 µg/mLDoxorubicinNot specified in study
(Z)-4-((3-oxo-3-(10H-phenothiazin-2-yl)prop-1-en-1yl)amino)-N-(thiazol-2-yl)benzenesulfonamideT47D (Breast Cancer)Outperformed DoxorubicinDoxorubicinNot specified in study
(Z)-4-((3-oxo-3-(10H-phenothiazin-2yl)prop-1-en-1-yl)amino)-N-(pyridin-2-yl)benzenesulfonamideT47D (Breast Cancer)Outperformed DoxorubicinDoxorubicinNot specified in study
Novel Phenothiazine Derivative (CWHM-974)MDA-MB-231 (Breast Cancer)1.37 - 14.03Fluphenazine7.04 - 23.33
Pyran Analogue (4h)PC-3 (Prostate Cancer)0.7 µMDoxorubicin1.3 µM
Pyran Analogue (4g)PC-3 (Prostate Cancer)0.9 µMDoxorubicin1.3 µM

Note: The data presented is a compilation from various studies and direct comparisons of this compound derivatives with standard drugs were not consistently available in a single study. The presented data includes various phenothiazine derivatives to provide a broader context of their anticancer potential.

Delving into the Mechanism: Signaling Pathways

Phenothiazine derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.[1] One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which plays a central role in cell proliferation, survival, and metabolism.[2]

dot

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Metabolism mTOR->Proliferation Phenothiazines This compound Derivatives Phenothiazines->AKT inhibit Phenothiazines->mTOR inhibit MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compounds Add varying concentrations of This compound derivatives and control drugs incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals incubate3->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure analyze Calculate cell viability and determine IC50 values measure->analyze end End analyze->end

References

Head-to-Head Comparison of Phenothiazine Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of various phenothiazine (B1677639) derivatives across different cancer cell lines. The information presented is supported by experimental data from recent studies, detailing cytotoxic effects, mechanisms of action, and impacted signaling pathways.

Phenothiazine derivatives, traditionally used as antipsychotic medications, have demonstrated significant potential as anticancer agents.[1][2] Their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways makes them a compelling subject for cancer research and drug repurposing.[3][4][5] This guide synthesizes data from multiple studies to offer a comparative overview of their efficacy.

Comparative Cytotoxicity of Phenothiazine Derivatives

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of various phenothiazine derivatives in different cancer cell lines, providing a direct comparison of their cytotoxic effects.

Table 1: Comparative IC50 Values of Novel Phenothiazine Derivatives and Fluphenazine [6][7]

Cell LineCancer TypeCWHM-974 IC50 (µM)Fluphenazine (FLU) IC50 (µM)
MDA-MB-231Breast Cancer1.37 - 14.037.04 - 23.33
Hs578TBreast Cancer1.37 - 14.037.04 - 23.33
A375Melanoma1.379.35

Note: IC50 values were determined after 72 hours of drug exposure. The novel derivative CWHM-974 consistently demonstrated greater potency than its analog, Fluphenazine.[7]

Table 2: IC50 Values of Prothipendyl in Various Cancer Cell Lines [8]

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer23.2
C-32Melanoma28.1
T47DDuctal Carcinoma32.3
SNB-19Glioblastoma36.6

Table 3: IC50 Values of Novel Diazaphenothiazine Derivatives [8]

CompoundCancer Cell LineIC50 (µM)
32 (benzyl substituent)Caco-2 (Colorectal)0.26
A549 (Lung)0.26
MDA-MB231 (Breast)0.77
33 (p-fluorobenzyl substituent)MDA-MB231 (Breast)0.64
A549 (Lung)0.65
25 (p-chlorobenzyl substituent)A549 (Lung)1.82

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Phenothiazine derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][9]

  • Apoptosis Induction : Several phenothiazines, including chlorpromazine, fluphenazine, thioridazine (B1682328), and trifluoperazine (B1681574), have been shown to induce apoptosis in a variety of cancer cell lines.[1][2] This is often achieved by modulating the expression of key apoptotic genes, such as the BCL-2/BAX ratio.[9] For instance, trifluoperazine induces apoptosis in hepatocellular carcinoma by increasing the Bax/Bcl-2 ratio.[3]

  • Cell Cycle Arrest : These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3] Fluphenazine and trifluoperazine cause G0/G1 phase arrest in melanoma cells.[3] Interestingly, while both Fluphenazine and the novel derivative CWHM-974 induce apoptosis, they affect the cell cycle differently, with Fluphenazine causing a G0/G1 arrest and CWHM-974 inducing a G2/M arrest.[7] Some derivatives have been observed to induce cell cycle arrest at the sub-G1 phase.[10]

Signaling Pathways Modulated by Phenothiazine Derivatives

The anticancer activity of phenothiazine derivatives is linked to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and proliferation.[3][4][6]

Key targeted pathways include:

  • PI3K/Akt/mTOR Pathway : This is a central pathway in regulating cell survival and proliferation. Phenothiazines like thioridazine have been shown to suppress this pathway.[4][5]

  • MAPK/ERK Pathway : This pathway is also crucial for cell growth and is another target of phenothiazine derivatives.[3][4]

  • Wnt/β-catenin Signaling : Trifluoperazine has been found to inhibit Wnt/β-catenin signaling in lung cancer spheroids.[11]

The diagram below illustrates a simplified overview of a common signaling pathway affected by phenothiazine derivatives.

G Phenothiazine Phenothiazine Derivatives PI3K PI3K Phenothiazine->PI3K Inhibits Apoptosis Apoptosis Phenothiazine->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by phenothiazines.

Experimental Protocols

This section provides a general overview of the methodologies commonly used in the cited studies to evaluate the anticancer effects of phenothiazine derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds and determine the IC50 values.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the phenothiazine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability, and the IC50 value is determined.

The following diagram outlines the workflow for a typical cell viability assay.

G start Seed cancer cells in 96-well plate treat Treat with phenothiazine derivatives start->treat incubate Incubate for specified time treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance solubilize->read calculate Calculate cell viability and IC50 read->calculate

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxyphenothiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine (B1677639) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Modifications to its tricyclic core are pivotal in defining the biological activity of its derivatives. This guide provides a comparative analysis of the structure-activity relationship (SAR) of phenothiazine analogs, with a particular focus on the influence of the 2-methoxy substitution, an area of growing interest for developing novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological profile of phenothiazine derivatives is primarily dictated by substitutions at two key positions: the C-2 position on the aromatic ring and the N-10 position of the central thiazine (B8601807) ring.

1. Influence of the C-2 Position Substituent:

The electronic properties of the substituent at the C-2 position significantly modulate the compound's activity.

  • Electron-Withdrawing Groups (EWGs): Traditionally, potent antipsychotic and anticancer activities are associated with strong EWGs like trifluoromethyl (-CF3) or chlorine (-Cl) at this position.[1] These groups are thought to enhance the molecule's interaction with biological targets.

  • Electron-Donating Groups (EDGs): The 2-methoxy (-OCH3) group is an electron-donating substituent. While less common in classical phenothiazine drugs, recent studies suggest that methoxy (B1213986) groups can enhance the anticancer activity of certain molecular hybrids. For instance, in chalcone-based phenothiazine derivatives, the presence of a methoxy group on the aryl ring of the chalcone (B49325) moiety was found to boost anticancer efficacy, suggesting its potential to confer favorable properties.[2][3]

2. Influence of the N-10 Position Side Chain:

The side chain attached to the nitrogen atom at the 10-position is a critical determinant of potency and selectivity.

  • Linker Length: An alkyl chain of at least three carbons connecting the thiazine nitrogen to a terminal amine is often required for optimal activity.[1]

  • Terminal Amine Group: The nature of the terminal amine is crucial. Unsubstituted piperazine (B1678402) and primary amines have been identified as the most potent side chains for inhibiting certain enzymes like protein kinase C.[1] The incorporation of a piperazine ring is a common strategy in the design of various phenothiazine-based agents.[4]

Comparative Quantitative Data

The following table summarizes the biological activities of various phenothiazine analogs, highlighting the impact of different substitution patterns. Data is primarily focused on anticancer and antimicrobial activities, where most recent research has been concentrated.

Analog (Substitutions)Target ActivityTest System (Cell Line / Strain)Quantitative Data (IC₅₀ / MIC)
Chalcone-Phenothiazine Hybrids
(E)-3-(4-chlorophenyl)-1-(10-dodecyl-10H-phenothiazin-2-yl)prop-2-en-1-oneAnticancerHepG-2 (Liver Cancer)Potent Activity (Specific IC₅₀ not detailed)
(E)-1-(10-dodecyl-10H-phenothiazin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneAnticancerHepG-2 (Liver Cancer)IC₅₀ = 7.14 µg/mL
(E)-1-(10-dodecyl-10H-phenothiazin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneAnticancerMCF-7 (Breast Cancer)IC₅₀ = 13.8 µg/mL
(E)-1-(10-dodecyl-10H-phenothiazin-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-oneAnticancerMCF-7 (Breast Cancer)IC₅₀ = 12.0 µg/mL
PEGylated Phenothiazines
PEGylated Phenothiazine (Ester Linkage)AnticancerCT-26 (Colon Carcinoma)IC₅₀ = 0.029 mM
PEGylated Phenothiazine (Ether Linkage)AnticancerCT-26 (Colon Carcinoma)IC₅₀ = 0.04 mM
Phenothiazine Sulfonamides
N-((1...)-10-methyl-N-(piperidin-1-ylmethyl)-10H-phenothiazine-3-sulfonamideAntibacterialS. aureusMIC = 6.25 µg/mL
N-((1...)-10-methyl-N-(morpholin-4-ylmethyl)-10H-phenothiazine-3-sulfonamideAntibacterialS. aureusMIC = 3.125 µg/mL

Note: Data for directly substituted 2-methoxyphenothiazine is limited in publicly available literature, reflecting a gap and an opportunity for future research. The data presented for chalcone hybrids with methoxy groups on attached moieties suggests the potential of this substitution.

Mandatory Visualizations

Logical Relationship Diagram: Phenothiazine SAR

The following diagram illustrates the key structure-activity relationships for the phenothiazine scaffold.

SAR_Phenothiazine core Phenothiazine Core Tricyclic Scaffold c2_node C-2 Position (Aromatic Ring) core:c->c2_node Modulates Electronic Properties n10_node N-10 Position (Thiazine Ring) core:c->n10_node Modulates Potency & Solubility sub_c2_ewg Electron-Withdrawing (-CF3, -Cl) - Increases Potency c2_node->sub_c2_ewg sub_c2_edg Electron-Donating (-OCH3) - Potential Anticancer Enhancement c2_node->sub_c2_edg sub_n10_linker Alkyl Linker (≥ 3 Carbons) - Optimal for Activity n10_node->sub_n10_linker sub_n10_amine Terminal Amine (e.g., Piperazine) - Critical for Target Interaction n10_node->sub_n10_amine

Caption: Key SAR determinants of the phenothiazine scaffold.

Experimental Workflow Diagram: MTT Cytotoxicity Assay

This diagram outlines the typical workflow for assessing the cytotoxicity of phenothiazine analogs against cancer cell lines.

MTT_Workflow start Start step1 1. Seed cancer cells in a 96-well plate and incubate. start->step1 step2 2. Treat cells with various concentrations of phenothiazine analogs. step1->step2 step3 3. Incubate for 48-72 hours. step2->step3 step4 4. Add MTT reagent to each well and incubate for 3-4 hours. step3->step4 step5 5. Add solubilization solution (e.g., DMSO) to dissolve purple formazan (B1609692) crystals. step4->step5 step6 6. Measure absorbance at ~570 nm using a microplate reader. step5->step6 step7 7. Calculate cell viability and determine IC50 values. step6->step7 end End step7->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the anticancer and antimicrobial activities of phenothiazine analogs.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple, insoluble formazan product.[6] The amount of formazan is directly proportional to the number of living cells.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenothiazine analogs dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates, PBS, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the phenothiazine analogs in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently agitate the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the phenothiazine analog in a liquid broth medium within a 96-well microtiter plate.[9] Growth is assessed after a defined incubation period.[8]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

  • Phenothiazine analogs dissolved in a suitable solvent

  • Sterile 96-well round-bottom microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a 2x stock solution of the highest concentration of the phenothiazine analog to be tested in the appropriate broth.

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the 2x stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.[10]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well (except the sterility control) with the standardized inoculum. The final volume in each well should be uniform. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[8]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[9]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8][9] The results can also be read using a plate reader.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Methoxyphenothiazine using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of purity and structural integrity of synthesized 2-Methoxyphenothiazine. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical techniques for their needs.

Introduction to Purity Validation

The synthesis of pharmaceutical intermediates like this compound, a key precursor for antipsychotic drugs such as Levomepromazine, requires rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] While several analytical methods can be employed, HPLC and NMR spectroscopy are cornerstones of modern organic compound characterization, offering quantitative purity data and definitive structural confirmation, respectively.[2][3]

This guide compares these primary methods with other common techniques and provides standardized protocols for their application to this compound.

Comparison of Purity Validation Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.

Technique Principle Advantages Limitations Primary Use Case
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and a mobile phase.High sensitivity and resolution; excellent for quantification of impurities; widely applicable.[4][5]Requires reference standards for impurity identification; can be destructive.Quantitative Purity Assessment
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides definitive structural elucidation; non-destructive; can identify unknown impurities.[6][7]Lower sensitivity compared to HPLC; requires higher sample concentration; complex mixture analysis can be challenging.Structural Confirmation & Identification
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a thin layer of adsorbent.[8]Simple, rapid, and inexpensive; good for reaction monitoring.[9]Primarily qualitative or semi-quantitative; lower resolution than HPLC.[8]Rapid Qualitative Screening
Melting Point Analysis Determination of the temperature range over which a solid melts.Fast and inexpensive; a sharp melting point indicates high purity.[10]Insensitive to small amounts of impurities; not applicable to non-crystalline solids or liquids.[9]Preliminary Purity Check
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely sensitive; provides accurate molecular weight information.[2]Provides limited structural information on its own; often coupled with chromatography (e.g., LC-MS).Molecular Weight Confirmation

Experimental Protocols

Detailed methodologies for the synthesis and subsequent purity validation of this compound are provided below.

Synthesis of this compound

A common synthetic route involves a multi-step process beginning with the condensation of resorcinol (B1680541) and aniline (B41778), followed by methylation and a final cyclization reaction.[11][12]

  • Condensation: Resorcinol and aniline are heated in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form an intermediate.

  • Methylation: The intermediate is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield the O-methylated product.

  • Cyclization: The methylated intermediate undergoes a ring-closure reaction with elemental sulfur, initiated by iodine, to form the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final product.

HPLC Method for Quantitative Purity Analysis

This reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from potential impurities and degradation products.

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow start_end start_end process process decision decision output output A Start: Synthesized This compound B Sample Preparation: Dissolve in Mobile Phase (e.g., 0.1 mg/mL) A->B Weigh Sample C HPLC System Setup: Install Column, Equilibrate with Mobile Phase B->C Prepare Dilution D Inject Sample (e.g., 10 µL) C->D System Ready E Data Acquisition: Run Isocratic Elution, Monitor at 254 nm D->E Start Run F Peak Integration & Chromatogram Analysis E->F Run Complete G Purity > 99.5%? F->G Calculate Area % H Pass: Pure Product G->H Yes I Fail: Further Purification Required G->I No

Caption: Workflow for HPLC purity analysis of this compound.

HPLC Parameters:

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL solution in the mobile phase

Data Analysis: The purity is determined by calculating the peak area percentage. The area of the main peak (this compound) is divided by the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data Summary:

Sample ID Retention Time (min) Peak Area Area % Purity Assessment
Reference Standard 4.521,540,20099.95High Purity
Synthesized Batch A (Crude) 2.15 (Impurity 1)3.80 (Impurity 2)4.51 (Product)45,60062,1001,350,8003.154.2992.56Impure
Synthesized Batch B (Recrystallized) 4.53 (Product)Minor peaks1,610,500< 8,00099.52Pass
NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound and to detect any structurally related impurities.

Experimental Workflow for NMR Structural Validation

NMR_Workflow start_end start_end process process decision decision output output A Start: Purified Sample B Sample Preparation: Dissolve ~10 mg in 0.7 mL CDCl3 or DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire Spectra: ¹H, ¹³C, DEPT C->D Insert into Spectrometer E Process Data: Fourier Transform, Phase & Baseline Correction D->E F Spectral Analysis: Assign Signals, Check for Impurity Peaks E->F G Structure Match Expected Molecule? F->G Compare to Reference Data H Pass: Structure Confirmed G->H Yes I Fail: Structure Incorrect or Impure G->I No

Caption: Workflow for NMR structural analysis and purity confirmation.

NMR Parameters:

Parameter ¹H NMR ¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration ~10 mg / 0.7 mL~20 mg / 0.7 mL
Reference Tetramethylsilane (TMS) at 0 ppmSolvent signal (e.g., CDCl₃ at 77.16 ppm)

Expected Spectral Data for this compound (C₁₃H₁₁NOS): [13]

  • ¹H NMR: Signals corresponding to aromatic protons (typically 6.5-7.5 ppm), an N-H proton (broad singlet), and a methoxy (B1213986) group (-OCH₃) singlet around 3.8 ppm. The integration of these peaks should correspond to the number of protons in the structure (e.g., 3H for the methoxy group).

  • ¹³C NMR: Thirteen distinct signals are expected, one for each carbon atom in the unique chemical environments of the molecule. The presence of fewer than 13 signals might suggest molecular symmetry, while more than 13 signals indicates the presence of impurities.

Hypothetical NMR Data Interpretation:

Sample ID ¹H NMR Observations ¹³C NMR Observations Conclusion
Synthesized Batch B Aromatic signals match expected pattern. Singlet at 3.81 ppm integrates to 3H. Broad singlet at 8.6 ppm for N-H. No unexpected signals >0.5% integration.13 distinct carbon signals observed at chemical shifts consistent with the phenothiazine (B1677639) backbone and methoxy group.Structure Confirmed, High Purity
Synthesized Batch A Expected signals are present, but additional small peaks are visible in the aromatic region and a singlet at 2.3 ppm (potential unreacted starting material or side product).15 signals observed. The two extra signals do not correspond to the target molecule.Structure Largely Correct but Impure
Conclusion

For comprehensive validation of synthesized this compound, a dual approach is recommended. HPLC provides precise quantitative data on purity, which is essential for quality control and regulatory purposes. Concurrently, NMR spectroscopy offers definitive structural confirmation, ensuring the correct molecule has been synthesized and identifying the nature of any potential impurities. While faster methods like TLC and melting point analysis are valuable for preliminary checks, the combination of HPLC and NMR provides the robust, detailed, and complementary data required by researchers and drug development professionals.

References

Comparative Efficacy of Phenothiazine S-Oxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of phenothiazine (B1677639) S-oxides reveals a nuanced efficacy profile, with increased potency in certain enzymatic inhibition but significantly reduced activity in their primary antipsychotic function. This guide provides a comparative overview of their performance against parent phenothiazine compounds, supported by experimental data, to inform future drug development and research.

Phenothiazine derivatives have long been a cornerstone in the management of psychosis, primarily through their antagonism of dopamine (B1211576) D2 receptors. The metabolic S-oxidation of these compounds, a common biotransformation pathway, results in the formation of phenothiazine S-oxides. This guide delves into a comparative analysis of the efficacy of these S-oxide metabolites across various biological targets, highlighting a significant divergence in their activity profiles compared to their parent drugs.

Antipsychotic Efficacy: A Marked Reduction in Dopamine Receptor Affinity

The principal therapeutic action of phenothiazine antipsychotics is their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Experimental evidence consistently demonstrates that S-oxidation dramatically diminishes this activity. In vitro radioligand binding assays have shown that the ring sulfoxides of several phenothiazines, including levomepromazine, chlorpromazine (B137089), and perphenazine, are virtually inactive at dopamine D2 receptors. All metabolites, including the S-oxides, exhibit lower binding affinities for D2 receptors compared to their respective parent compounds. This profound reduction in receptor affinity suggests a significantly attenuated or abolished antipsychotic efficacy for the S-oxide metabolites.

Acetylcholinesterase Inhibition: An Unexpected Increase in Potency

In contrast to their diminished antipsychotic activity, phenothiazine S-oxides have demonstrated a surprising increase in potency as acetylcholinesterase (AChE) inhibitors. This enzyme is a key target in the treatment of Alzheimer's disease and other cognitive disorders. Comparative studies have revealed that the S-oxides of chlorpromazine and promethazine (B1679618) are more potent inhibitors of AChE than their parent compounds. This finding opens a potential avenue for the repositioning of these metabolites for indications related to cholinergic neurotransmission.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition of Phenothiazines and their S-Oxides

CompoundIC50 (ng/mL) vs. AChE
Chlorpromazine (CPM)11
Chlorpromazine S-oxide (CPM S-oxide)1.8
Promethazine (PMZ)17
Promethazine S-oxide (PMZ S-oxide)2.5
Thioridazine (THZ) 2S,5S-dioxide27
Anticancer Potential: An Area Requiring Further Investigation

The potential of phenothiazine derivatives as anticancer agents has been an area of active research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. However, direct comparative studies on the cytotoxic efficacy of phenothiazine S-oxides versus their parent compounds are not widely available in the current scientific literature. The available data primarily focuses on the parent phenothiazines, with illustrative IC50 values presented below. The anticancer mechanism of phenothiazines is thought to involve multiple signaling pathways, including the disruption of dopamine and serotonin (B10506) receptors, as well as calmodulin binding.

Table 2: Illustrative Cytotoxic Activity of Parent Phenothiazine Drugs in Cancer Cell Lines

Phenothiazine DerivativeCancer Cell LineIC50 (µM)
FluphenazineA375 (Melanoma)7.04 - 23.33
CWHM-974 (Novel Derivative)A375 (Melanoma)1.37 - 14.03
TrifluoperazineU87MG (Glioblastoma)~10
PerphenazineVariousNot Specified
ProchlorperazineVariousNot Specified
Cardiotoxicity Profile: A Critical Consideration

A significant safety concern with phenothiazine use is their potential for cardiotoxicity, often associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias. Some evidence suggests that sulfoxide (B87167) metabolites may contribute to this cardiotoxicity. A study on the metabolites of cyamemazine (B1669373), a phenothiazine derivative, provides valuable insight into the hERG inhibitory potential of an S-oxide.

Table 3: Comparative hERG Channel Inhibition of Phenothiazines and a Phenothiazine S-Oxide

CompoundhERG Inhibition IC50
Thioridazine224 nM
Perphenazine1003 nM
Trifluoperazine1406 nM
Chlorpromazine1561 nM
Cyamemazine sulfoxide1.53 µM

The data indicates that while parent phenothiazines can be potent hERG inhibitors, the cyamemazine sulfoxide also demonstrates inhibitory activity in the micromolar range. This highlights the importance of evaluating the cardiotoxic potential of phenothiazine metabolites in drug development.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of phenothiazine derivatives and their S-oxides to dopamine D2 receptors.

Methodology:

  • Preparation of Rat Brain Homogenates: Rat striatum tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the test compounds (parent phenothiazine or S-oxide).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the inhibitory effect of phenothiazine derivatives and their S-oxides on AChE activity.

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified AChE and the substrate acetylcholine (B1216132) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The hydrolysis of acetylcholine by AChE produces choline.

  • Detection: A chromogenic agent is used to react with choline, producing a colored product that can be measured spectrophotometrically.

  • Data Analysis: The rate of the reaction is determined, and the IC50 value for each compound is calculated.

Cell Viability (MTT) Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of phenothiazine derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenothiazine compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Signaling Pathways and Experimental Workflows

Phenothiazine_Anticancer_Pathway Phenothiazine Phenothiazine D2R Dopamine D2 Receptor Phenothiazine->D2R Inhibition CaM Calmodulin Phenothiazine->CaM Inhibition Apoptosis Apoptosis D2R->Apoptosis CellCycleArrest Cell Cycle Arrest CaM->CellCycleArrest

Anticancer signaling pathways of phenothiazines.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_receptor Receptor Binding Assay CellSeeding Cell Seeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay DataAnalysis_cyto IC50 Calculation MTTAssay->DataAnalysis_cyto MembranePrep Membrane Preparation RadioligandBinding Radioligand Binding MembranePrep->RadioligandBinding Filtration Filtration RadioligandBinding->Filtration Quantification Quantification Filtration->Quantification DataAnalysis_receptor IC50 Calculation Quantification->DataAnalysis_receptor

General experimental workflows for efficacy testing.

A Comparative Guide to Confirming the Successful Synthesis of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized target molecule is a critical step that underpins the reliability of all subsequent biological and pharmacological studies. This guide provides a comparative overview of the essential analytical methods used to confirm the identity, structure, and purity of 2-Methoxyphenothiazine, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] We present a side-by-side analysis of spectroscopic and chromatographic techniques, supported by expected experimental data and detailed protocols.

Comparison of Primary Analytical Methods

The successful synthesis of this compound (C₁₃H₁₁NOS, M.W. 229.3 g/mol ) is best confirmed by a combination of methods, each providing a unique and complementary piece of structural or purity information.[2][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight, Infrared (IR) spectroscopy identifies key functional groups, and High-Performance Liquid Chromatography (HPLC) assesses purity. A melting point analysis serves as a fundamental check for purity.

Workflow for Synthesis Confirmation

The logical flow from a crude synthetic product to a fully characterized and confirmed compound involves purification followed by a suite of analytical techniques.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Data Interpretation Crude Crude Synthetic Product Purification Recrystallization / Chromatography Crude->Purification Pure Purified this compound Purification->Pure NMR NMR Spectroscopy (¹H & ¹³C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared Spectroscopy (IR) Pure->IR HPLC Purity Analysis (HPLC) Pure->HPLC MP Melting Point Analysis Pure->MP Structure Structural Elucidation NMR->Structure Identity Identity & M.W. Confirmed MS->Identity IR->Structure Purity Purity >99% Confirmed HPLC->Purity MP->Purity Final Synthesis Confirmed

Caption: Overall workflow from crude product to confirmed this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from key analytical techniques for a successfully synthesized, high-purity batch of this compound.

Analytical Technique Parameter Expected Result / Value Information Provided
Physical Analysis Melting Point185 - 188 °C[6][7]Preliminary Purity Assessment
Mass Spectrometry (MS) Molecular Ion Peak (M⁺)m/z = 229Confirms Molecular Weight[4]
¹H NMR Spectroscopy Chemical Shift (δ)~3.8 ppm (s, 3H, -OCH₃)~6.7-7.2 ppm (m, 7H, Ar-H)~8.3 ppm (br s, 1H, N-H)Proton Environment & Connectivity
¹³C NMR Spectroscopy Chemical Shift (δ)~55.5 ppm (-OCH₃)~110-145 ppm (Aromatic Carbons)Carbon Skeleton Framework
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3300-3400 (N-H Stretch)~1220-1230 & 1030-1050 (C-O-C Stretch)[8]~3000-3100 (Aromatic C-H Stretch)Presence of Key Functional Groups
HPLC Purity> 99.0%[7]Quantifies Purity & Impurities
Comparing Information from Spectroscopic Methods

Each spectroscopic method interrogates the molecule differently, providing pieces of a puzzle that, when combined, reveal the full structure.

Spectroscopic_Comparison cluster_nmr NMR Spectroscopy cluster_ms_ir Other Spectroscopies center This compound Structure H_NMR ¹H NMR center->H_NMR H environment H-H connectivity C_NMR ¹³C NMR center->C_NMR C skeleton MS Mass Spec. center->MS Molecular Formula & Weight IR IR Spec. center->IR Functional Groups (N-H, C-O-C)

Caption: Information derived from different analytical techniques.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 300 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is often preferred for its ability to show the N-H proton, which may exchange in other solvents.

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 512-1024 scans are typically required.

    • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Protocol:

    • Sample Preparation: For EI-MS, a direct insertion probe can be used. For ESI-MS, dissolve a small amount (<1 mg) of the sample in a suitable solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of ~1 mg/mL.

    • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 50-400).

    • Data Analysis: Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. For this compound, this peak should appear at an m/z value of approximately 229.3.[4] The high-resolution mass should correspond to the exact mass calculated from the molecular formula (C₁₃H₁₁NOS).

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

    • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

    • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound. Key peaks to look for include the N-H stretch, aromatic C-H stretches, and the asymmetric and symmetric C-O-C (ether) stretches.[8]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Protocol:

    • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer to ensure good peak shape.[9][10] Filter and degas the mobile phase.

    • Standard/Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase or a compatible solvent (like acetonitrile) at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm.

      • Flow Rate: 1.0 mL/min.[10]

      • Injection Volume: 10 µL.

      • Detection Wavelength: 254 nm.[9]

      • Column Temperature: 30 °C.[10]

    • Data Analysis: Run the sample and integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak with a purity level of >99%.[7]

References

Safety Operating Guide

Essential Guide to Handling 2-Methoxyphenothiazine: A Procedural Overview for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling of 2-Methoxyphenothiazine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal of this chemical. The following procedural guidance is designed to directly address operational questions and establish a trusted source for laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] It is crucial to avoid all personal contact, including the inhalation of dust or fumes.[2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its solid form.

PPE ComponentSpecifications & Rationale
Hand Protection Wear chemical-resistant gloves; nitrile or neoprene are suitable options.[3] Double gloving is recommended to provide an additional layer of protection against contamination.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against airborne particles and splashes.[2] A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection For handling the solid compound, especially when dust may be generated, a NIOSH-approved N95 or higher-level particulate respirator is necessary.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Body Protection A lab coat with long sleeves and a closed front should be worn. For handling larger quantities or in situations with a higher risk of contamination, a disposable, low-permeability gown is recommended.
Foot Protection Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and for maintaining the integrity of experimental work.

Step 1: Receiving and Storage

Upon receiving a shipment of this compound, inspect the container for any signs of damage or leakage in a well-ventilated area. Store the compound in a cool, dry, and dark place, away from incompatible materials.[2] The storage container should be kept tightly sealed.

Step 2: Handling and Experimental Procedures

All work with solid this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2] When weighing the powder, use a ventilated balance enclosure or perform the task within the fume hood. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Step 3: Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust, and place it in a sealed container for disposal.[2] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. For large spills, follow your institution's emergency procedures.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

All materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, must be treated as hazardous waste. Segregate solid and liquid waste into separate, clearly labeled, and compatible containers.

Step 2: Decontamination of Labware

Glassware and other reusable equipment should be decontaminated promptly after use. A common procedure involves:

  • Rinsing the equipment with a suitable organic solvent (such as ethanol (B145695) or acetone) to dissolve the residue. This rinseate must be collected as hazardous liquid waste.

  • Washing the equipment with soap and water.

  • A final rinse with deionized water.

Step 3: Final Disposal

All waste containing this compound must be disposed of through a licensed hazardous waste management company.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Safe Handling Workflow

The following diagram outlines the logical flow of operations for safely handling this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Procedure cluster_3 Disposal & Final Steps a Don Appropriate PPE b Prepare & Inspect Work Area (Fume Hood) a->b c Weigh Solid this compound b->c d Perform Experimental Procedure c->d e Decontaminate Glassware & Surfaces d->e f Segregate & Label Hazardous Waste e->f g Store Waste for Licensed Disposal f->g h Doff & Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i

Caption: A procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenothiazine
Reactant of Route 2
2-Methoxyphenothiazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.